molecular formula C8H15Br B150787 (1-Bromoethyl)cyclohexane CAS No. 1073-42-3

(1-Bromoethyl)cyclohexane

Cat. No.: B150787
CAS No.: 1073-42-3
M. Wt: 191.11 g/mol
InChI Key: DYGXAQIAUFEJTH-UHFFFAOYSA-N
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Description

(1-Bromoethyl)cyclohexane is a useful research compound. Its molecular formula is C8H15Br and its molecular weight is 191.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromoethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Br/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGXAQIAUFEJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70513495
Record name (1-Bromoethyl)cyclohexane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073-42-3
Record name (1-Bromoethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-bromoethyl)cyclohexane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties and Structure of (1-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of (1-Bromoethyl)cyclohexane. The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and visual representation of its chemical nature.

Chemical Identity and Structure

This compound is a halogenated derivative of cyclohexane. Its structure consists of a cyclohexane ring to which a 1-bromoethyl group is attached.[1] A key structural feature is the presence of a chiral center at the carbon atom bonded to the bromine atom, which means that this compound can exist as two enantiomers, (S)-(1-bromoethyl)cyclohexane and (R)-(1-bromoethyl)cyclohexane.[1]

Molecular Identifiers:

  • SMILES: CC(Br)C1CCCCC1[1]

  • InChI: InChI=1S/C8H15Br/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3[1]

The following diagram illustrates the chemical structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. This compound is a liquid at room temperature and exhibits low solubility in water due to its nonpolar nature.[1]

PropertyValueReference
Molecular Formula C₈H₁₅Br[1]
Molecular Weight 191.11 g/mol [1]
Physical State Liquid at room temperature[1]
Boiling Point 70.5-71 °C at 6 Torr[1]
Melting Point Not available (liquid at standard conditions)
Density 1.2096 g/cm³ at 25 °C[1]
logP (Octanol/Water) 3.8[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 0[1]

Experimental Protocols

This protocol describes the synthesis of this compound via the bromination of 1-cyclohexylethanol using phosphorus tribromide (PBr₃). This method is a standard procedure for converting secondary alcohols to alkyl bromides.

Materials:

  • 1-Cyclohexylethanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Ice

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 1-cyclohexylethanol (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add a solution of phosphorus tribromide (0.4 equivalents) in anhydrous diethyl ether to the stirred alcohol solution via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours.

  • Carefully pour the reaction mixture over crushed ice.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by vacuum distillation.

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound for structural verification.

Materials:

  • This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS, as an internal standard)

  • NMR tube (5 mm)

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh the appropriate amount of this compound into a clean, dry vial.[2][3]

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS to the vial.[2]

    • Vortex the vial until the sample is completely dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[4]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample into the NMR magnet.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. Typical acquisition parameters include a 30-45 degree pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be required.

Expected Chemical Shifts:

  • ¹H NMR (CDCl₃): The spectrum is expected to show a multiplet for the methine proton (CH-Br) around 4.1 ppm, a doublet for the methyl protons (CH₃) around 1.8 ppm, and a series of multiplets for the cyclohexane ring protons between 1.0 and 2.2 ppm.

  • ¹³C NMR (CDCl₃): The carbon attached to the bromine is expected to appear around 55-60 ppm, the methyl carbon around 20-25 ppm, and the cyclohexane carbons in the range of 25-45 ppm.[1]

Reactivity Profile: E2 Elimination

This compound readily undergoes elimination reactions in the presence of a strong, sterically hindered base like potassium tert-butoxide (K-OtBu). The reaction proceeds via an E2 (bimolecular elimination) mechanism, which is a concerted, one-step process.

The diagram below illustrates the E2 elimination pathway of this compound with potassium tert-butoxide.

G E2 Elimination of this compound cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Reactant This compound TS [Concerted bond breaking and formation] Reactant->TS Base abstracts β-proton Base Potassium tert-butoxide (K-OtBu) Alkene Ethylidenecyclohexane (Major) + Vinylcyclohexane (Minor) TS->Alkene C=C bond forms Byproducts tert-Butanol + KBr TS->Byproducts Leaving group departs

Caption: E2 elimination pathway of this compound.

The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. However, the use of a bulky base like potassium tert-butoxide can favor the formation of the less substituted (Hofmann) product due to steric hindrance. In the case of this compound, the primary β-protons on the methyl group are more sterically accessible to the bulky base than the secondary β-proton on the cyclohexane ring. This leads to the formation of two possible alkene products: ethylidenecyclohexane (Zaitsev product) and vinylcyclohexane (Hofmann product). The relative yields of these products can be influenced by reaction conditions such as temperature and solvent.

References

Spectroscopic Analysis of (1-Bromoethyl)cyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for (1-Bromoethyl)cyclohexane, tailored for researchers, scientists, and professionals in drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the methodologies for their acquisition, and presents the information in a structured format for clarity and comparative analysis.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for this compound. Direct experimental data for this specific compound is not widely available in public databases; therefore, the NMR and IR data are predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.1 - 4.3Quartet1HCH-Br
~1.9 - 2.1Multiplet1HCyclohexyl CH adjacent to ethyl group
~1.7Doublet3HCH₃
~1.0 - 1.8Multiplet10HCyclohexyl CH₂

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ, ppm)Carbon TypeAssignment
~60 - 65CHCH-Br
~40 - 45CHCyclohexyl CH adjacent to ethyl group
~25 - 35CH₂Cyclohexyl CH₂
~20 - 25CH₃CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2925 - 2950StrongC-H StretchCyclohexyl & Ethyl
2850 - 2870StrongC-H StretchCyclohexyl & Ethyl
1445 - 1465MediumC-H BendCyclohexyl & Ethyl
~650 - 750StrongC-Br StretchBromoalkane
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for bromine-containing compounds. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

m/zRelative IntensityAssignment
190/192~1:1[M]⁺ / [M+2]⁺ (Molecular ion)
111Variable[M - Br]⁺
83Variable[C₆H₁₁]⁺ (Cyclohexyl fragment)
29Variable[C₂H₅]⁺ (Ethyl fragment)

Experimental Protocols

The following sections describe the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • High-field NMR spectrometer (e.g., 300 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • This compound sample

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity and optimal resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Materials:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • This compound sample

  • Volatile solvent for cleaning (e.g., dichloromethane or acetone)

Procedure (for liquid sample using salt plates):

  • Background Spectrum: Record a background spectrum of the clean, dry salt plates.

  • Sample Application: Place a small drop of the neat liquid sample of this compound between two salt plates to create a thin film.

  • Sample Spectrum: Place the salt plates in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of this compound and its fragments.

Materials:

  • Mass spectrometer (e.g., with Electron Ionization - EI source) coupled to a Gas Chromatograph (GC-MS)

  • This compound sample

  • Volatile solvent (e.g., dichloromethane or hexane)

Procedure (using GC-MS with EI):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Chromatographic Separation: The sample is vaporized and separated based on its boiling point and interactions with the GC column.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film or ATR Sample Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (GC-MS) Prep_MS->MS Data_NMR NMR Spectrum (¹H, ¹³C) NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide on the Physical Properties of (1-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the key physical properties of (1-Bromoethyl)cyclohexane, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values are crucial for handling, purification, and reaction setup involving this compound.

Physical PropertyValueConditions
Boiling Point 70.5-71 °Cat 6 Torr[1][2]
Density 1.2096 g/cm³at 25 °C[1][2]

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of a liquid compound like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3][4] For small sample volumes, the capillary method is a common and accurate technique.[5][6]

Apparatus:

  • Thiele tube or other heating bath (e.g., oil bath, heating block)

  • Thermometer

  • Small test tube (e.g., fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or hot plate)

Procedure:

  • A small amount of the liquid sample, this compound, is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube assembly is attached to a thermometer and immersed in a heating bath, such as a Thiele tube, ensuring the rubber band or thread holding them together is above the level of the heating fluid.[3]

  • The heating bath is gently heated. Initially, a stream of bubbles will be observed as the air trapped in the capillary tube expands and escapes.[3][6]

  • As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[3][5]

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[3][5] This temperature is recorded.

The density of a substance is its mass per unit volume. For liquids, this can be determined by accurately measuring the mass of a known volume.[7][8] The use of a pycnometer, a glass flask with a precise volume, is a highly accurate method.[9] A simpler, though less precise, method utilizes a graduated cylinder and a balance.[7][10]

Apparatus:

  • Pycnometer or a graduated cylinder

  • Analytical balance

Procedure using a Graduated Cylinder:

  • The mass of a clean, dry measuring cylinder is recorded using an analytical balance.[7][10]

  • A specific volume of this compound (e.g., 10 mL) is carefully added to the measuring cylinder. The volume is read from the bottom of the meniscus.

  • The measuring cylinder containing the liquid is reweighed, and the mass is recorded.

  • The mass of the liquid is calculated by subtracting the mass of the empty measuring cylinder from the mass of the cylinder with the liquid.[10]

  • The density is then calculated using the formula: Density = Mass / Volume.[7]

  • For improved accuracy, the procedure should be repeated multiple times, and the average density calculated.[7] It is also important to record the temperature of the liquid, as density is temperature-dependent.[8]

Visualization of Experimental Workflow

The logical flow of the experimental procedures for determining the physical properties of this compound is illustrated in the following diagram.

G cluster_0 Determination of Physical Properties cluster_1 Boiling Point Determination cluster_2 Density Determination A Sample Preparation (this compound) B Assemble Capillary Method Apparatus A->B F Weigh Empty Graduated Cylinder A->F C Heat Sample & Observe Bubbles B->C D Cool & Record Temperature at Liquid Ingress C->D E Boiling Point Data D->E G Add Known Volume of Sample F->G H Weigh Filled Cylinder G->H I Calculate Mass / Volume H->I J Density Data I->J

Caption: Workflow for determining the boiling point and density of this compound.

References

(1-Bromoethyl)cyclohexane CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (1-Bromoethyl)cyclohexane

This technical guide provides a comprehensive overview of this compound, including its chemical properties, safety information, and key applications in organic synthesis. Detailed experimental protocols and reaction pathway visualizations are provided for researchers, scientists, and professionals in drug development.

Compound Identification

  • Chemical Name: this compound[1][2]

  • CAS Number: 1073-42-3[1][2][3][4][5]

  • Molecular Formula: C8H15Br[1][2][3][4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Weight191.11 g/mol [1][2][3][4]
AppearanceLiquid at room temperature[3]
Boiling Point70.5-71 °C (at 6 Torr)[1][3]
Density1.2096 g/cm³ (at 25 °C)[1][3]
Exact Mass190.03571 Da[1][2][3]
LogP3.35010[1][3]
XLogP33.8[2][3]
Hydrogen Bond Donor Count0[1][3]
Hydrogen Bond Acceptor Count0[1][3]
Rotatable Bond Count1[1][3]
Polar Surface Area (PSA)0 Ų[2][3]

Safety and Hazard Information

This compound is associated with several hazards. The GHS classification is summarized below.

Hazard ClassHazard Statement
Flammable liquids (Category 4)H227: Combustible liquid
Skin corrosion/irritation (Category 2)H315: Causes skin irritation
Serious eye damage/eye irritation (Category 1)H318: Causes serious eye damage
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation

Source: PubChem[3]

Chemical Reactivity and Synthetic Applications

This compound is a versatile synthetic intermediate, primarily due to the reactivity of its carbon-bromine bond, which makes the bromine atom a good leaving group.[3] This facilitates a range of transformations, including nucleophilic substitution and elimination reactions.

Nucleophilic Substitution and Elimination Reactions

When heated in a polar protic solvent such as methanol, this compound can undergo both SN1 (nucleophilic substitution) and E1 (elimination) reactions.[2] This is because methanol can act as both a nucleophile and a weak base, and the secondary alkyl halide structure can form a relatively stable secondary carbocation intermediate.[2]

The reaction typically yields a mixture of products: two ethers from the SN1 pathway and three different alkenes from the E1 pathway.[2] According to Zaitsev's rule, the major elimination product is the most substituted (and therefore most stable) alkene.[2]

E1_SN1_Reaction start This compound carbocation Secondary Carbocation Intermediate start->carbocation Loss of Br- (slow, RDS) E1 / SN1 sn1_intermediate Oxonium Ion carbocation->sn1_intermediate + CH3OH (Nucleophilic Attack) alkene1 Alkene Product 1 (Major, Zaitsev) carbocation->alkene1 - H+ (from adjacent C) + CH3OH (Base) alkene2 Alkene Product 2 (Minor) carbocation->alkene2 - H+ (from adjacent C) + CH3OH (Base) alkene3 Alkene Product 3 (Minor) carbocation->alkene3 - H+ (from adjacent C) + CH3OH (Base) ether1 Ether Product 1 (Substitution) sn1_intermediate->ether1 - H+ ether2 Ether Product 2 (Substitution) sn1_intermediate->ether2 - H+

Caption: Competing SN1 and E1 reaction pathways of this compound in methanol.

Grignard Reagent Formation

This compound can be used to form a Grignard reagent, which is a potent nucleophile for creating new carbon-carbon bonds.[3] This reaction involves treating the alkyl halide with magnesium metal in an anhydrous ether solvent.

Experimental Protocols

Protocol: E2 Elimination of a Secondary Alkyl Bromide

This protocol describes a typical E2 elimination to generate an alkene, using a strong, sterically hindered base.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Pentane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.5 eq) in anhydrous THF.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the cooled base solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress via Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the product with pentane (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude alkene product(s).

  • Purify the product via column chromatography or distillation as needed.

Adapted from a general protocol for E2 elimination.[5]

Protocol: Grignard Reagent Formation and Reaction

This protocol outlines the formation of a Grignard reagent and its subsequent reaction with an electrophile (benzaldehyde).

Materials:

  • This compound

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Grignard Reagent Formation: a. To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and dropping funnel, add magnesium turnings (1.2 eq) and a small crystal of iodine under an inert atmosphere. b. Add enough anhydrous THF to cover the magnesium. c. Prepare a solution of this compound (1.0 eq) in anhydrous THF in the dropping funnel. d. Add a small amount of the bromide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle refluxing. Gentle warming may be required to start the reaction. e. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[5]

  • Reaction with Electrophile: a. Cool the Grignard reagent solution to 0 °C in an ice bath. b. Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the stirred Grignard solution. c. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: a. Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH4Cl solution. b. Extract the aqueous layer with diethyl ether (3 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. d. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude alcohol product. e. Purify the product via column chromatography.

Adapted from a general protocol for Grignard reactions.[5]

Grignard_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere add_mg 1. Add Mg turnings and a crystal of I2 start->add_mg add_rbr 2. Add this compound in anhydrous THF dropwise add_mg->add_rbr reflux 3. Reflux for 30-60 min add_rbr->reflux grignard_formed Grignard Reagent Formed reflux->grignard_formed cool 4. Cool solution to 0 °C grignard_formed->cool add_aldehyde 5. Add Benzaldehyde in anhydrous THF cool->add_aldehyde react 6. Stir at room temp for 1-2 hours add_aldehyde->react quench 7. Quench with sat. aq. NH4Cl react->quench extract 8. Extract with Diethyl Ether quench->extract dry 9. Dry, Filter, and Concentrate extract->dry purify 10. Purify via Chromatography dry->purify end End: Isolate Pure Alcohol Product purify->end

Caption: Experimental workflow for the formation and reaction of a Grignard reagent.

References

Stereoisomers of (1-Bromoethyl)cyclohexane and their properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stereoisomers of (1-Bromoethyl)cyclohexane

Introduction

This compound is a halogenated hydrocarbon featuring a cyclohexane ring substituted with a bromoethyl group. The presence of two chiral centers in its structure gives rise to a fascinating array of stereoisomers. This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their structural relationships, properties, synthesis, separation, and characteristic chemical reactions. This document is intended for researchers, scientists, and professionals in drug development and organic chemistry who require a thorough understanding of stereochemical principles in cyclic systems.

The structure of this compound contains two stereogenic centers: the carbon atom of the cyclohexane ring to which the ethyl group is attached (C1), and the carbon atom of the ethyl group bonded to the bromine atom.[1] This results in the possibility of four distinct stereoisomers, which exist as two pairs of enantiomers.

Stereoisomers of this compound

The four stereoisomers of this compound are:

  • (1R)-1-((R)-1-bromoethyl)cyclohexane

  • (1S)-1-((S)-1-bromoethyl)cyclohexane

  • (1R)-1-((S)-1-bromoethyl)cyclohexane

  • (1S)-1-((R)-1-bromoethyl)cyclohexane

These stereoisomers can be classified into two pairs of enantiomers:

  • Enantiomeric Pair 1: [(1R)-1-((R)-1-bromoethyl)cyclohexane] and [(1S)-1-((S)-1-bromoethyl)cyclohexane]

  • Enantiomeric Pair 2: [(1R)-1-((S)-1-bromoethyl)cyclohexane] and [(1S)-1-((R)-1-bromoethyl)cyclohexane]

The relationship between these pairs is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other.[1]

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 RR (1R)-1-((R)-1-bromoethyl)cyclohexane SS (1S)-1-((S)-1-bromoethyl)cyclohexane RR->SS Enantiomers RS (1R)-1-((S)-1-bromoethyl)cyclohexane RR->RS Diastereomers SR (1S)-1-((R)-1-bromoethyl)cyclohexane RR->SR Diastereomers SS->RS Diastereomers SS->SR Diastereomers RS->SR Enantiomers

Figure 1: Stereoisomeric relationships of this compound.

Physicochemical Properties

Enantiomers possess identical physical properties such as boiling point, melting point, density, and solubility in achiral solvents.[2] They differ only in their interaction with plane-polarized light, exhibiting equal but opposite optical rotations.[3] Diastereomers, on the other hand, have distinct physical properties, which allows for their separation using standard laboratory techniques like chromatography or distillation.[4]

PropertyEnantiomers ((R,R) vs. (S,S))Diastereomers ((R,R) vs. (R,S))
Boiling Point IdenticalDifferent
Melting Point IdenticalDifferent
Density IdenticalDifferent
Solubility (achiral solvent) IdenticalDifferent
Optical Rotation Equal and oppositeUnrelated
NMR Spectra (achiral solvent) IdenticalDifferent
IR Spectra IdenticalDifferent (often subtle)

Synthesis and Experimental Protocols

A common synthetic route to this compound involves the bromination of the corresponding alcohol, 1-cyclohexylethanol. The stereochemical outcome of this reaction is highly dependent on the chosen reagents and reaction mechanism.

General Synthesis via Bromination of 1-Cyclohexylethanol

The conversion of 1-cyclohexylethanol to this compound can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

  • With PBr₃ (likely Sₙ2): This reaction typically proceeds with inversion of configuration at the chiral center. If a single enantiomer of the alcohol is used, the corresponding inverted bromide will be the major product.

  • With HBr (likely Sₙ1): This reaction proceeds through a carbocation intermediate, which can lead to a racemic mixture of the bromide at the reaction center.

synthesis_workflow cluster_synthesis Synthesis Workflow Start 1-Cyclohexylethanol Reagents PBr3 or HBr Start->Reagents Reaction Bromination Reaction Reagents->Reaction Workup Aqueous Workup Reaction->Workup Purification Distillation / Chromatography Workup->Purification Product This compound (Mixture of Stereoisomers) Purification->Product

Figure 2: General workflow for the synthesis of this compound.
Experimental Protocol: Bromination with Phosphorus Tribromide

This protocol is a generalized procedure based on the synthesis of similar alkyl bromides.[5]

Objective: To synthesize this compound from 1-cyclohexylethanol.

Materials:

  • 1-Cyclohexylethanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 1-cyclohexylethanol in anhydrous diethyl ether and cool the mixture in an ice bath.

  • Slowly add phosphorus tribromide dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Carefully quench the reaction by slowly pouring the mixture over ice.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation or column chromatography.

Separation of Stereoisomers

A mixture of stereoisomers of this compound can be separated into its components using chromatographic techniques.

Separation of Diastereomers

Diastereomers have different physical properties and can be separated by standard chromatographic methods such as gas chromatography (GC) or column chromatography.[5]

Experimental Protocol: Diastereomer Separation by Column Chromatography

Objective: To separate the diastereomeric pairs of this compound.

Materials:

  • Crude mixture of this compound stereoisomers

  • Silica gel (for column chromatography)

  • Hexane and ethyl acetate (or other suitable eluents)

  • Chromatography column, flasks for fraction collection, TLC plates

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Combine the fractions containing each pure diastereomer and remove the solvent.

Resolution of Enantiomers

Enantiomers have identical physical properties in an achiral environment, making their separation more challenging. Common methods for enantiomeric resolution include:

  • Chiral Chromatography: The enantiomeric mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to their separation.[4]

  • Diastereomeric Derivatization: The enantiomeric mixture is reacted with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. These diastereomers can then be separated by conventional methods. The resolving agent is subsequently removed to yield the pure enantiomers.[4]

separation_workflow Start Mixture of Stereoisomers ((R,R), (S,S), (R,S), (S,R)) DiastereomerSep Column Chromatography Start->DiastereomerSep Pair1 Enantiomeric Pair 1 ((R,R) and (S,S)) DiastereomerSep->Pair1 Pair2 Enantiomeric Pair 2 ((R,S) and (S,R)) DiastereomerSep->Pair2 EnantiomerRes1 Chiral Chromatography or Diastereomeric Derivatization Pair1->EnantiomerRes1 EnantiomerRes2 Chiral Chromatography or Diastereomeric Derivatization Pair2->EnantiomerRes2 RR (R,R) Isomer EnantiomerRes1->RR SS (S,S) Isomer EnantiomerRes1->SS RS (R,S) Isomer EnantiomerRes2->RS SR (S,R) Isomer EnantiomerRes2->SR

Figure 3: Workflow for the separation of this compound stereoisomers.

Chemical Reactions and Stereochemistry

The stereochemistry of this compound plays a crucial role in its chemical reactivity, particularly in substitution and elimination reactions.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

This compound can undergo nucleophilic substitution reactions.

  • Sₙ2 Reaction: This bimolecular process involves a backside attack by the nucleophile, leading to an inversion of configuration at the chiral center.

  • Sₙ1 Reaction: This unimolecular process proceeds through a planar carbocation intermediate. The nucleophile can attack from either face of the carbocation, resulting in a mixture of retention and inversion products (racemization).[6]

Elimination Reactions (E1 and E2)

Heating this compound, particularly in the presence of a base, can lead to elimination reactions to form ethylidenecyclohexane or ethylcyclohexene.[6]

  • E2 Reaction: This bimolecular elimination requires an anti-periplanar arrangement of a β-hydrogen and the bromine leaving group.[7] In the chair conformation of the cyclohexane ring, this translates to a requirement for both the hydrogen and the bromine to be in axial positions.[8] The rate of E2 elimination is therefore highly dependent on the conformational preferences of the specific stereoisomer.

  • E1 Reaction: This unimolecular elimination proceeds through a carbocation intermediate and is often in competition with the Sₙ1 reaction.[6]

reaction_pathways Start This compound Stereoisomer SN2 SN2 Product (Inversion) Start->SN2 Strong Nucleophile, Aprotic Solvent SN1 SN1 Products (Racemization) Start->SN1 Weak Nucleophile, Protic Solvent E2 E2 Product (Alkene) Start->E2 Strong, Bulky Base E1 E1 Products (Alkenes) Start->E1 Weak Base, Heat

Figure 4: Competing substitution and elimination pathways for this compound.

Conclusion

The stereoisomers of this compound provide an excellent platform for understanding the principles of stereochemistry in cyclic systems. The presence of two chiral centers gives rise to two pairs of enantiomers, which are diastereomeric to each other. While specific quantitative data for these isomers are sparse, their synthesis, separation, and reactivity can be understood through the well-established principles of organic chemistry. The stereochemical outcome of their reactions is intricately linked to their conformation, highlighting the importance of a three-dimensional understanding of molecular structure in predicting chemical behavior. This guide provides a foundational understanding for researchers and professionals working with chiral molecules in various fields of chemistry.

References

Commercial Availability and Synthetic Utility of (1-Bromoethyl)cyclohexane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(1-Bromoethyl)cyclohexane (CAS No. 1073-42-3) is a versatile haloalkane reagent crucial for the introduction of the 1-cyclohexylethyl moiety in the synthesis of more complex molecules. Its commercial availability and reactivity make it a valuable building block for researchers in medicinal chemistry and drug development. This technical guide provides an in-depth overview of its commercial landscape, key chemical properties, and detailed experimental protocols for its synthesis and common transformations.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity needs. The purity of the commercially available product typically ranges from 95% to 97%. Below is a summary of prominent suppliers and their offerings.

SupplierPurityAvailable Quantities
Sigma-Aldrich95%Inquire for details
LookChem95%, 97%1g, 5g, 10g
Crysdot97%250mg, 1g
Chemenu95%1g, 5g, 10g
AK ScientificNot specified250mg, 2.5g
BiosynthNot specifiedInquire for details
ChemicalBookNot specifiedInquire for details

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in chemical reactions.

PropertyValueReference
CAS Number 1073-42-3[1][2][3][4]
Molecular Formula C₈H₁₅Br[1][3]
Molecular Weight 191.11 g/mol [3]
Appearance Colorless to light yellow liquid
Boiling Point 70.5-71 °C (at 6 Torr)[1]
Density 1.2096 g/cm³ (at 25 °C)[1]
Refractive Index Not specified
Purity (Typical) 95-97%[1]

Experimental Protocols

Detailed and reliable experimental protocols are critical for the successful synthesis and application of this compound. The following sections provide step-by-step methodologies for its preparation and subsequent chemical transformations.

Synthesis of this compound from 1-Cyclohexylethanol

The most common laboratory synthesis of this compound involves the bromination of 1-cyclohexylethanol using phosphorus tribromide (PBr₃). This method provides good yields and is relatively straightforward to perform.

Reaction Scheme:

1-Cyclohexylethanol 1-Cyclohexylethanol Product This compound 1-Cyclohexylethanol->Product PBr₃, Anhydrous Diethyl Ether, 0 °C to reflux

Synthesis of this compound

Materials:

  • 1-Cyclohexylethanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Crushed ice

  • 5% aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous calcium chloride

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add 1-cyclohexylethanol (0.1 mol) and anhydrous diethyl ether (100 mL).

  • Cool the flask in an ice bath to 0°C.

  • Slowly add phosphorus tribromide (0.04 mol) dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 3 hours.[5]

  • Cool the reaction mixture in an ice bath and slowly pour it over crushed ice.

  • Transfer the mixture to a separatory funnel and separate the ether layer.

  • Wash the ether layer sequentially with cold water, 5% aqueous sodium bicarbonate solution, and brine.[5]

  • Dry the ether layer over anhydrous calcium chloride.

  • Filter and evaporate the ether using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to obtain pure this compound.

Grignard Reaction with Benzaldehyde

This compound can be readily converted to its corresponding Grignard reagent, which is a powerful nucleophile for the formation of new carbon-carbon bonds. A common application is the reaction with aldehydes to form secondary alcohols.

cluster_0 Grignard Reagent Formation cluster_1 Reaction with Electrophile cluster_2 Work-up and Purification A Dry glassware under inert atmosphere B Add Mg turnings and I₂ crystal A->B C Add this compound in anhydrous THF dropwise B->C D Initiate and complete reaction (reflux) C->D E Cool Grignard reagent to 0 °C D->E F Add Benzaldehyde in anhydrous THF dropwise E->F G Warm to room temperature and stir F->G H Quench with saturated aq. NH₄Cl G->H I Extract with diethyl ether H->I J Wash with brine and dry over MgSO₄ I->J K Concentrate and purify J->K

Grignard Reaction Workflow

Materials:

  • This compound

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Flame-dried glassware

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Formation:

    • Assemble flame-dried glassware under an inert atmosphere.

    • In a round-bottom flask, add magnesium turnings (1.2 eq) and a small crystal of iodine.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • In a dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF.

    • Add a small amount of the bromide solution to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

    • Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes.[6]

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[6]

  • Work-up and Purification:

    • Cool the reaction mixture and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography.[6]

Nucleophilic Substitution with Sodium Azide

The bromine atom in this compound is a good leaving group and can be readily displaced by various nucleophiles. The following protocol details the substitution with sodium azide to form the corresponding alkyl azide, a versatile intermediate for the synthesis of amines and nitrogen-containing heterocycles.

A Dissolve this compound in DMF B Add Sodium Azide A->B C Heat and stir reaction mixture B->C D Monitor reaction by TLC C->D E Cool and pour into water D->E F Extract with diethyl ether E->F G Wash, dry, and concentrate F->G H Purify crude product G->H

Nucleophilic Substitution Workflow

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq).[6]

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and carefully remove the solvent under reduced pressure. Caution: Azide compounds can be explosive and should be handled with appropriate safety precautions. [6]

Safety Information

This compound is a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation.[3] It is crucial to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of the commercial availability and synthetic applications of this compound. The detailed protocols and data presented herein are intended to assist researchers in the effective and safe utilization of this important chemical building block in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Safe Handling of (1-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (1-Bromoethyl)cyclohexane (CAS No. 1073-42-3), a key intermediate in various organic syntheses. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a halogenated hydrocarbon with a chiral center, making it a valuable building block in the synthesis of complex molecules.[1] Its physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C8H15Br[1][2]
Molecular Weight 191.11 g/mol [1][2][3]
Physical State Liquid at room temperature[1]
Boiling Point 70.5-71 °C (at 6 Torr)[1][2]
Density 1.2096 g/cm³ (at 25°C)[1][2]
LogP 3.35010[1][2]
XLogP3 3.8[1][2][3]
Hydrogen Bond Donor Count 0[1][2]
Hydrogen Bond Acceptor Count 0[1][2]
Rotatable Bond Count 1[1][2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive and irritant properties.[3]

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[3]
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation[3]

Signal Word: Danger[3]

Pictograms:

alt text
alt text

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.To protect against splashes and vapors that can cause serious eye damage.[4]
Skin Protection Flame-resistant lab coat worn over full-length clothing. Chemically resistant gloves (e.g., nitrile or neoprene).To prevent skin contact, which may cause irritation. A lab coat provides a barrier against spills.[4]
Respiratory Protection Use in a well-ventilated fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator with an organic vapor cartridge is recommended.To prevent inhalation of vapors, which may cause respiratory irritation.[4]

Handling and Storage

Proper handling and storage procedures are essential to maintain the quality of the chemical and prevent accidents.

ProcedureGuideline
Handling Avoid contact with skin, eyes, and personal clothing. Wash hands thoroughly after handling. Avoid breathing fumes. Use only with adequate ventilation. Wear suitable protective clothing, gloves, and eye/face protection.[5] Keep away from heat, sparks, and open flames.[4]
Storage Store in a tightly-closed container when not in use. Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep away from sources of ignition.[4][5]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[5]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[5]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[5]
Ingestion Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[5]

Accidental Release and Fire-Fighting Measures

SituationProcedure
Accidental Release Evacuate the area. Remove all sources of ignition. Wear protective equipment and keep unprotected personnel away. Ensure adequate ventilation. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Do not allow the spill to enter drains.[4][5]
Fire-Fighting Use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Do not use a direct water jet.[4] During a fire, irritating and highly toxic gases such as carbon oxides and hydrogen bromide may be generated.[5]

Experimental Protocol: General Procedure for Handling this compound

The following is a generalized protocol for handling this compound in a laboratory setting. Specific experimental procedures should be adapted based on the nature of the reaction.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Work-up and Cleanup prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_fumehood Ensure Fume Hood is Functioning Correctly prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials and Reagents prep_fumehood->prep_materials handle_dispense Carefully Dispense This compound in Fume Hood prep_materials->handle_dispense handle_reaction Perform Reaction Under Inert Atmosphere (if required) handle_dispense->handle_reaction handle_monitoring Monitor Reaction Progress handle_reaction->handle_monitoring cleanup_quench Quench Reaction (if necessary) handle_monitoring->cleanup_quench cleanup_extraction Perform Extraction/ Purification cleanup_quench->cleanup_extraction cleanup_waste Dispose of Waste in Designated Hazardous Waste Containers cleanup_extraction->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Work Area cleanup_waste->cleanup_decontaminate

Caption: A generalized workflow for the safe handling of this compound in a laboratory setting.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical decision-making process in the event of an emergency involving this compound.

emergency_response cluster_spill Chemical Spill cluster_exposure Personal Exposure cluster_fire Fire emergency Emergency Event spill_evacuate Evacuate Immediate Area emergency->spill_evacuate exposure_remove Remove Contaminated Clothing emergency->exposure_remove fire_alarm Activate Fire Alarm emergency->fire_alarm spill_contain Contain Spill with Inert Absorbent spill_evacuate->spill_contain spill_notify Notify Lab Supervisor/ Safety Officer spill_contain->spill_notify spill_cleanup Clean Up Following Established Procedures spill_notify->spill_cleanup exposure_flush Flush Affected Area with Water for 15 min exposure_remove->exposure_flush exposure_sds Consult SDS for Specific First Aid exposure_flush->exposure_sds exposure_medical Seek Immediate Medical Attention exposure_sds->exposure_medical fire_extinguish Use Appropriate Fire Extinguisher (if safe to do so) fire_alarm->fire_extinguish fire_evacuate Evacuate the Building fire_extinguish->fire_evacuate

Caption: A logical diagram outlining the initial response steps for different types of emergencies.

References

Solubility of (1-Bromoethyl)cyclohexane in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of (1-Bromoethyl)cyclohexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on the theoretical principles governing its solubility, provides a general experimental protocol for determining solubility, and offers a logical workflow for solvent selection.

Introduction to this compound

This compound is an organobromide compound with the chemical formula C8H15Br. Its structure consists of a cyclohexane ring bonded to an ethyl group, which is substituted with a bromine atom at the first position. Understanding its solubility is crucial for various applications, including its use as a reactant in organic synthesis, a building block in medicinal chemistry, and for purification processes like chromatography and recrystallization. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation.

Theoretical Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.

This compound exhibits the following characteristics:

  • Polarity: The presence of the carbon-bromine (C-Br) bond introduces a dipole moment, making the molecule weakly polar.

  • Van der Waals Forces: The cyclohexane and ethyl components are nonpolar and contribute to London dispersion forces.

Based on these features, its expected solubility in various classes of organic solvents is as follows:

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): High solubility is expected. The nonpolar cyclohexane ring and ethyl chain will interact favorably with the nonpolar solvent molecules through London dispersion forces.

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)): Good to high solubility is anticipated. The weakly polar C-Br bond can interact with the dipole moments of these solvents, while the nonpolar backbone is still compatible.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to low solubility is expected. While some interaction is possible, the strong hydrogen bonding network of protic solvents may not be effectively disrupted by the weakly polar solute.

  • Highly Polar Solvents (e.g., Water): Very low to negligible solubility is expected due to the predominantly nonpolar character of the molecule and its inability to participate in hydrogen bonding.

Quantitative Solubility Data

Solvent ClassSolvent ExampleExpected SolubilityPrimary Intermolecular Forces with Solute
NonpolarHexane, TolueneHighLondon Dispersion Forces
Weakly PolarDiethyl EtherHighLondon Dispersion, Dipole-Dipole
Polar AproticDichloromethaneHighLondon Dispersion, Dipole-Dipole
Polar AproticAcetone, THFGoodLondon Dispersion, Dipole-Dipole
Polar ProticEthanol, MethanolModerate to LowLondon Dispersion, Dipole-Dipole
Highly Polar ProticWaterVery Low(Unfavorable)

Experimental Protocol for Solubility Determination

The following is a general gravimetric method for determining the solubility of a liquid solute like this compound in an organic solvent at a specific temperature.

Objective: To determine the mass of this compound that dissolves in a given mass of solvent to form a saturated solution at a constant temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance (±0.0001 g)

  • Temperature-controlled water bath or shaker

  • Vials with airtight caps

  • Micropipettes

  • Drying oven

  • Evaporating dish or pre-weighed beaker

Procedure:

  • Preparation: Pre-weigh several clean, dry vials with their caps.

  • Solvent Addition: Add a known mass (e.g., 5.00 g) of the selected organic solvent to each vial.

  • Solute Titration: Add small, known increments of this compound to a vial. After each addition, cap the vial tightly and shake it vigorously in the temperature-controlled bath for a set period (e.g., 30-60 minutes) to ensure equilibrium is reached.

  • Observation: Continue adding the solute until a slight excess of an undissolved phase (cloudiness or separate droplets) persists after prolonged shaking at the constant temperature. This indicates that a saturated solution has been formed.

  • Equilibration: Allow the saturated solution to equilibrate in the temperature bath for an extended period (e.g., 2-4 hours) to ensure maximum dissolution.

  • Sampling: Carefully extract a known mass of the clear, supernatant (saturated) solution using a micropipette and transfer it to a pre-weighed evaporating dish. Record the exact mass of the solution transferred.

  • Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without degrading the solute. A vacuum oven is recommended to lower the required temperature.

  • Final Weighing: Once all the solvent has evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the solute residue.

  • Calculation:

    • Mass of dissolved solute = (Final mass of dish + residue) - (Initial mass of empty dish)

    • Mass of solvent in the sample = (Total mass of saturated solution sample) - (Mass of dissolved solute)

    • Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent in the sample) * 100

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for both this compound and the chosen solvents before starting the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

G A Start: Define Temperature and Solvent B Add Known Mass of Solvent to Vial A->B C Add Incremental Amount of this compound B->C D Equilibrate in Temp. Controlled Bath C->D E Is Solution Clear? D->E E->C Yes F Saturated Solution Achieved (Excess Solute Visible) E->F No G Extract Known Mass of Saturated Supernatant F->G H Evaporate Solvent Under Controlled Conditions G->H I Weigh Remaining Solute Residue H->I J Calculate Solubility (g solute / 100g solvent) I->J K End J->K

Caption: Workflow for the gravimetric determination of solubility.

Methodological & Application

Application Notes and Protocols for the Formation and Use of (1-Cyclohexylethyl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formation of the Grignard reagent from (1-Bromoethyl)cyclohexane and its subsequent application in nucleophilic addition reactions. (1-Cyclohexylethyl)magnesium bromide is a valuable nucleophilic intermediate for introducing the 1-cyclohexylethyl moiety into target molecules, a structural motif of interest in medicinal chemistry and materials science.

Due to the limited availability of specific literature data for this compound, the following protocols and data are adapted from established procedures for the closely related secondary alkyl halide, 1-bromo-4-(propan-2-yl)cyclohexane. The general principles and reaction conditions are broadly applicable to secondary alkyl bromides.

Overview and Key Reaction Parameters

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an ethereal solvent.[1] For a secondary alkyl bromide such as this compound, careful control of reaction conditions is crucial to maximize the yield of the desired organomagnesium species and minimize side reactions.

Key Considerations:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, including water.[2] All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activation is necessary to initiate the reaction and can be achieved using initiators like iodine or 1,2-dibromoethane.[3]

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are common solvents that stabilize the Grignard reagent.[3]

  • Side Reactions: The most common side reaction is Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide to form a dimer.[1][4] This can be minimized by slow addition of the alkyl halide and maintaining a controlled reaction temperature.[5]

Table 1: Key Parameters for Grignard Reagent Formation

ParameterValue / RangeNotes
Solvent Anhydrous Diethyl Ether or THFEssential for stabilization of the Grignard reagent.[3]
Magnesium 1.1 - 1.5 equivalentsA slight excess ensures complete reaction of the alkyl bromide.[3]
Activation Method Iodine crystal, 1,2-dibromoethaneCrucial for removing the passivating magnesium oxide layer.[3]
Initiation Temperature Room temperature to gentle refluxThe reaction is exothermic and may require cooling to control.[3]
Reaction Time 1 - 3 hoursCompletion is often indicated by the disappearance of magnesium.[3]
Expected Yield 65 - 85%Yields can be affected by side reactions like Wurtz coupling.[3]

Experimental Protocols

Protocol 1: Formation of (1-Cyclohexylethyl)magnesium Bromide

This protocol details the synthesis of the Grignard reagent from this compound.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether (or THF)

  • Iodine crystal (or a few drops of 1,2-dibromoethane)

  • Three-neck round-bottom flask

  • Reflux condenser with drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas to remove all moisture.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[3]

  • Initiation of Reaction: Add a small amount of anhydrous diethyl ether to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium suspension.

  • Grignard Formation: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle refluxing of the ether, and the formation of a cloudy grey solution.[3] If the reaction does not start, gentle warming with a heat gun or sonication may be applied.

  • Completion of Reaction: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed.[3] The resulting grey-black solution is the Grignard reagent and should be used immediately.

Protocol 2: Reaction with an Electrophile (e.g., Benzaldehyde)

This protocol describes the reaction of the prepared Grignard reagent with an aldehyde to form a secondary alcohol.

Materials:

  • (1-Cyclohexylethyl)magnesium bromide solution (from Protocol 1)

  • Benzaldehyde (or other suitable electrophile)

  • Anhydrous diethyl ether (or THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether to the stirred Grignard solution. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired secondary alcohol.

Table 2: Summary of a Typical Reaction with an Electrophile

ParameterValue / RangeNotes
Electrophile 1.0 equivalentTo be added slowly to the Grignard reagent solution.[3]
Reaction Temperature 0 °C to room temperatureInitial cooling is recommended to control the exothermic reaction.[3]
Reaction Time 30 minutes - 2 hoursMonitored by TLC or other appropriate analytical methods.[3]
Work-up Saturated aq. NH₄Cl or dilute HClTo quench the reaction and protonate the alkoxide.[3]
Expected Product Yield 60 - 85%Dependent on the nature of the electrophile and reaction conditions.[3]

Visualizations

Signaling Pathway: Grignard Reagent Formation

Grignard_Formation cluster_reactants Reactants cluster_conditions Conditions Bromoethylcyclohexane This compound Grignard_Reagent (1-Cyclohexylethyl)magnesium bromide Bromoethylcyclohexane->Grignard_Reagent Oxidative Addition Magnesium Mg Magnesium->Grignard_Reagent Solvent Anhydrous Ether/THF Solvent->Grignard_Reagent Initiator Iodine (I2) Initiator->Magnesium Activation

Caption: Formation of (1-Cyclohexylethyl)magnesium bromide.

Experimental Workflow

Experimental_Workflow cluster_setup Apparatus Setup cluster_grignard Grignard Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Purification A Flame-dry glassware under inert gas B Add Mg turnings and initiator A->B C Add small portion of this compound solution to initiate B->C D Slowly add remaining alkyl bromide C->D E Stir until Mg is consumed D->E F Cool Grignard solution to 0 °C E->F G Slowly add electrophile F->G H Stir at room temperature G->H I Quench with aq. NH4Cl H->I J Extract with ether I->J K Dry and concentrate J->K L Purify by column chromatography K->L

Caption: General workflow for Grignard synthesis and reaction.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with (1-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical background for conducting nucleophilic substitution reactions with (1-bromoethyl)cyclohexane. This secondary alkyl halide serves as a versatile substrate for investigating the interplay between S(_N)1, S(_N)2, E1, and E2 reaction mechanisms. The choice of nucleophile, solvent, and temperature significantly influences the reaction pathway and product distribution.

Key Concepts of Nucleophilic Substitution

Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic carbon atom. In the case of this compound, the bromine atom is the leaving group. The reaction can proceed through two primary mechanisms:

  • S(_N)2 (Substitution Nucleophilic Bimolecular): This is a single-step, concerted mechanism where the nucleophile attacks the carbon atom from the side opposite to the leaving group. This "backside attack" results in an inversion of stereochemistry at the chiral center. The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. These reactions are favored by strong, non-bulky nucleophiles and polar aprotic solvents.

  • S(_N)1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that begins with the departure of the leaving group to form a carbocation intermediate. In the second step, the nucleophile attacks the planar carbocation. This can occur from either face, leading to a mixture of retention and inversion of stereochemistry, often resulting in a racemic or near-racemic mixture. The rate-determining step is the formation of the carbocation, so the reaction rate is primarily dependent on the substrate concentration. S(_N)1 reactions are favored by polar protic solvents, which stabilize the carbocation intermediate, and are common for tertiary and secondary alkyl halides.[1]

Concurrently, elimination reactions (E1 and E2) can compete with substitution, leading to the formation of alkenes. The E1 mechanism proceeds through the same carbocation intermediate as the S(_N)1 reaction, while the E2 mechanism is a concerted process analogous to the S(_N)2 reaction.

Experimental Protocols

The following protocols outline procedures for directing the reaction of this compound towards specific mechanistic pathways.

Protocol 1: S(_N)1 Reaction with Solvolysis in Ethanol

This protocol describes the solvolysis of this compound in ethanol, where ethanol acts as both the solvent and the nucleophile. These conditions favor the S(_N)1 pathway, which will compete with an E1 elimination reaction.[2][3]

Materials:

  • This compound

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Sodium bicarbonate (5% aqueous solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous ethanol (approximately 20 volumes relative to the substrate).

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution to neutralize any hydrobromic acid formed.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.

  • The product mixture, containing (1-ethoxyethyl)cyclohexane (S(_N)1 product) and various cyclohexyl-substituted alkenes (E1 products), can be analyzed by GC-MS and NMR spectroscopy to determine the product ratio.

Expected Outcome:

Heating this compound in a polar protic solvent like ethanol will lead to the formation of a secondary carbocation intermediate. This intermediate can then be attacked by ethanol to form the substitution product or lose a proton to form elimination products.[2][3] The major elimination product is expected to be the most stable, more substituted alkene (Zaitsev's rule).

Protocol 2: S(_N)2 Reaction with Sodium Azide in DMF

This protocol details the reaction of this compound with sodium azide, a strong nucleophile, in a polar aprotic solvent (DMF). These conditions strongly favor the S(_N)2 mechanism, leading to the formation of (1-azidoethyl)cyclohexane with an inversion of stereochemistry.[4]

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • Anhydrous dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir. Monitor the reaction's progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure to yield the crude product.

  • The product, (1-azidoethyl)cyclohexane, can be purified by column chromatography or distillation.

Expected Outcome:

The use of a strong nucleophile (azide ion) in a polar aprotic solvent (DMF) promotes a bimolecular reaction. The azide ion will attack the carbon bearing the bromine in a backside fashion, leading to a single substitution product with inverted stereochemistry.[4]

Protocol 3: E2 Elimination with Potassium tert-Butoxide

This protocol describes the elimination reaction of this compound using a strong, sterically hindered base, potassium tert-butoxide. These conditions are designed to favor the E2 pathway.[5][6]

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-butanol or THF

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tert-butanol or THF.

  • Cool the solution in an ice bath.

  • Slowly add potassium tert-butoxide (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and carefully remove the solvent by distillation or rotary evaporation to obtain the alkene product(s).

Expected Outcome:

The strong, bulky base, potassium tert-butoxide, will preferentially abstract a proton from a beta-carbon, leading to the formation of an alkene via an E2 mechanism. Due to the steric hindrance of the base, the major product may be the less substituted alkene (Hofmann product), although the more substituted alkene (Zaitsev product) is also expected to form.[6] The product ratio can be determined by GC or NMR analysis.

Data Presentation

The following tables summarize the expected outcomes for the nucleophilic substitution reactions of this compound based on the reaction conditions.

Table 1: S(_N)1 vs. E1 Product Distribution in Solvolysis

SubstrateNucleophile/SolventTemperatureMajor ProductsMinor Products
This compoundEthanolReflux(1-Ethoxyethyl)cyclohexane (S(_N)1), Ethylidenecyclohexane (E1)Vinylcyclohexane (E1)

Table 2: S(_N)2 vs. E2 Product Distribution

SubstrateNucleophile/BaseSolventTemperatureMajor Product(s)Minor Product(s)
This compoundSodium Azide (NaN(_3))DMF50-60 °C(1-Azidoethyl)cyclohexane (S(_N)2)-
This compoundPotassium tert-Butoxidetert-Butanol0 °C to RTEthylidenecyclohexane and/or Vinylcyclohexane (E2)(1-tert-Butoxyethyl)cyclohexane (S(_N)2)

Visualizations

The following diagrams illustrate the reaction pathways and a general experimental workflow.

SN1_Mechanism sub This compound carbocation Secondary Carbocation Intermediate sub->carbocation - Br⁻ (slow) product_sn1 (1-Ethoxyethyl)cyclohexane (SN1 Product) carbocation->product_sn1 + EtOH (fast) product_e1 Alkenes (E1 Products) carbocation->product_e1 - H⁺ (fast)

Caption: S(_N)1 and E1 reaction pathways for this compound.

SN2_Mechanism reactants This compound + N₃⁻ transition_state Transition State reactants->transition_state Backside Attack product (1-Azidoethyl)cyclohexane (Inversion of Stereochemistry) transition_state->product Concerted Step

Caption: Concerted S(_N)2 reaction mechanism.

Experimental_Workflow start Start: this compound reaction Reaction with Nucleophile/Base in appropriate solvent and temperature start->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup drying Drying of Organic Layer (e.g., with MgSO₄) workup->drying isolation Solvent Removal (Rotary Evaporation) drying->isolation purification Purification (Chromatography/Distillation) isolation->purification analysis Product Analysis (GC-MS, NMR) purification->analysis

Caption: General experimental workflow for nucleophilic substitution.

References

Application Notes and Protocols for (1-Bromoethyl)cyclohexane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Bromoethyl)cyclohexane is a versatile secondary alkylating agent utilized in organic synthesis to introduce the 1-cyclohexylethyl moiety into a variety of molecules. This functional group can be strategically employed in drug discovery and materials science to modulate physicochemical properties such as lipophilicity, steric bulk, and conformational rigidity, which can in turn influence biological activity and material characteristics. The reactivity of the carbon-bromine bond allows for a range of transformations, including nucleophilic substitutions and elimination reactions, making it a valuable building block for the synthesis of complex organic scaffolds.

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₁₅Br
Molecular Weight 191.11 g/mol [1][2]
CAS Number 1073-42-3[2]
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point 70.5-71 °C at 6 Torr
Solubility Soluble in common organic solvents (e.g., THF, DMF, CH₃CN, CH₂Cl₂); Insoluble in water.

Applications in Organic Synthesis

This compound is a key intermediate for the introduction of the 1-cyclohexylethyl group via several key reaction types:

  • Nucleophilic Substitution Reactions: The bromine atom serves as a good leaving group, readily displaced by a variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.[3] This is the most common application for introducing the 1-cyclohexylethyl motif.

  • Elimination Reactions: In the presence of a strong, non-nucleophilic base, this compound can undergo elimination to form ethylidenecyclohexane and vinylcyclohexane.[3]

  • Grignard Reagent Formation: It can be used to prepare the corresponding Grignard reagent, (1-cyclohexylethyl)magnesium bromide, which is a powerful nucleophile for carbon-carbon bond formation with electrophiles such as aldehydes, ketones, and esters.

As a secondary alkyl bromide, this compound can undergo nucleophilic substitution reactions through both SN1 and SN2 mechanisms. The choice of reaction conditions, including the nucleophile, solvent, and base, will influence the predominant pathway and the overall efficiency of the alkylation. For most applications involving N-, O-, and S-alkylation where high yields are desired, conditions favoring the SN2 pathway are generally preferred.

Data Presentation: Representative Alkylation Reactions

Disclaimer: The following quantitative data is based on analogous reactions with similar secondary alkyl bromides due to the limited availability of specific experimental data for this compound in the reviewed literature.

Table 1: N-Alkylation of Amines

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃Acetonitrile8012-2470-85
BenzylamineEt₃NDMFRoom Temp.2475-90
PiperidineK₂CO₃Acetonitrile60880-95

Table 2: O-Alkylation of Phenols

Phenol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolCs₂CO₃DMF601280-95
4-MethoxyphenolK₂CO₃AcetoneReflux1085-95
NaphtholNaHTHFRoom Temp.690-98

Table 3: S-Alkylation of Thiols

Thiol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaHTHF0 to Room Temp.490-98
Benzyl MercaptanK₂CO₃DMFRoom Temp.685-95
CyclohexanethiolEt₃NAcetonitrile50880-90

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Primary Amine

This protocol describes a general procedure for the mono-N-alkylation of a primary aromatic or aliphatic amine.

Materials:

  • Primary Amine (1.0 mmol)

  • This compound (1.2 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 mmol)

  • Acetonitrile (CH₃CN), anhydrous (10 mL)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate in anhydrous acetonitrile in a round-bottom flask, add the primary amine.

  • Add this compound to the mixture.

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(1-cyclohexylethyl)amine.

Caution: Over-alkylation to form the dialkylated product can be a side reaction. Careful control of stoichiometry and reaction conditions is crucial for achieving mono-alkylation.

Protocol 2: General Procedure for O-Alkylation of a Phenol

This protocol describes a general procedure for the O-alkylation of a phenol.

Materials:

  • Phenol (1.0 mmol)

  • This compound (1.1 mmol)

  • Cesium Carbonate (Cs₂CO₃) (1.5 mmol)

  • Dimethylformamide (DMF), anhydrous (5 mL)

  • Diethyl ether (Et₂O)

  • 1 M aqueous NaOH solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the phenol in anhydrous DMF in a round-bottom flask, add cesium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound to the reaction mixture.

  • Heat the mixture to 60 °C and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with 1 M aqueous NaOH solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired (1-cyclohexylethyl) ether.

Protocol 3: General Procedure for S-Alkylation of a Thiol

This protocol describes a general procedure for the S-alkylation of a thiol.

Materials:

  • Thiol (1.0 mmol)

  • This compound (1.1 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol)

  • Tetrahydrofuran (THF), anhydrous (7 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of the thiol in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to give the desired (1-cyclohexylethyl) sulfide.

Mandatory Visualizations

experimental_workflow_alkylation cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Nucleophile Nucleophile (Amine, Phenol, Thiol) Reaction_Vessel Combine Reactants in Reaction Vessel Nucleophile->Reaction_Vessel Alkylating_Agent This compound Alkylating_Agent->Reaction_Vessel Base Base (K2CO3, Cs2CO3, NaH) Base->Reaction_Vessel Solvent Anhydrous Solvent (ACN, DMF, THF) Solvent->Reaction_Vessel Heating Heat and Stir (Monitor by TLC) Reaction_Vessel->Heating Quench Quench Reaction Heating->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Pure Alkylated Product Chromatography->Product

Caption: General experimental workflow for nucleophilic alkylation reactions.

grignard_reaction_workflow cluster_grignard_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Purification Bromoethylcyclohexane This compound Grignard_Reagent (1-cyclohexylethyl)magnesium bromide Bromoethylcyclohexane->Grignard_Reagent Magnesium Magnesium Turnings Magnesium->Grignard_Reagent Solvent_THF Anhydrous THF Solvent_THF->Grignard_Reagent Reaction_Step Nucleophilic Addition Grignard_Reagent->Reaction_Step Electrophile Electrophile (e.g., Aldehyde, Ketone) Electrophile->Reaction_Step Quench_Acid Aqueous Acid Quench Reaction_Step->Quench_Acid Extraction_Ether Extraction with Ether Quench_Acid->Extraction_Ether Purification Purification Extraction_Ether->Purification Final_Product Final Product Purification->Final_Product

Caption: Workflow for Grignard reagent formation and subsequent reaction.

References

Application Notes and Protocols: Suzuki Coupling Reactions Involving (1-Bromoethyl)cyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions with challenging secondary alkyl electrophiles, specifically focusing on (1-bromoethyl)cyclohexane derivatives. The methodologies outlined are based on seminal advancements in the field, enabling the formation of carbon-carbon bonds with a variety of organoboron reagents under mild and efficient conditions.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in constructing C-C bonds.[1] Historically, the application of this powerful reaction to sp³-hybridized alkyl electrophiles, particularly unactivated secondary halides like this compound, has been fraught with challenges.[2] Obstacles such as slow oxidative addition and competing β-hydride elimination often lead to low yields and undesired side products.[3]

Recent breakthroughs, however, have led to the development of highly effective catalyst systems that overcome these limitations. By employing specialized palladium or nickel catalysts with bulky, electron-rich ligands, the coupling of secondary alkyl bromides with a wide array of arylboronic acids and alkylboranes can now be achieved efficiently, often at room temperature.[2][3] These advancements are particularly significant in drug discovery and development, where the introduction of three-dimensional structural motifs, such as the cyclohexylethyl group, is crucial for optimizing pharmacokinetic and pharmacodynamic properties.

This document provides detailed protocols and quantitative data for the Suzuki coupling of this compound derivatives, enabling researchers to reliably incorporate this valuable structural unit into complex molecules.

Data Presentation: Reaction Performance

The following tables summarize the performance of representative Suzuki coupling reactions with secondary alkyl bromides, serving as a guideline for what can be expected when using this compound as the electrophile.

Table 1: Palladium-Catalyzed Alkyl-Alkyl Suzuki Coupling

This table showcases the coupling of various secondary alkyl bromides with alkylborane reagents, a reaction that is now feasible at room temperature.

EntryAlkyl BromideAlkylboraneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Cyclohexyl bromide9-Hexyl-9-BBN4% Pd(OAc)₂, 8% PCy₃K₃PO₄·H₂OTHF231285
2Cyclopentyl bromide9-Butyl-9-BBN4% Pd(OAc)₂, 8% PCy₃K₃PO₄·H₂OTHF231281
32-Bromooctane9-Hexyl-9-BBN4% Pd(OAc)₂, 8% PCy₃K₃PO₄·H₂OTHF231288
43-Bromocyclohexene9-Butyl-9-BBN4% Pd(OAc)₂, 8% PCy₃K₃PO₄·H₂OTHF231275

Data adapted from foundational studies on room-temperature Suzuki couplings of alkyl bromides.[3]

Table 2: Nickel-Catalyzed Alkyl-Alkyl Suzuki Coupling

Nickel catalysis, particularly with diamine ligands, has emerged as a powerful alternative for C(sp³)-C(sp³) bond formation.

EntryAlkyl BromideAlkylboraneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Cyclohexyl bromide9-Hexyl-9-BBN5% NiCl₂·glyme, 10% LigandKOt-BuDioxane231882
22-Bromobutane9-Hexyl-9-BBN5% NiCl₂·glyme, 10% LigandKOt-BuDioxane231879
3Norbornyl bromide9-Butyl-9-BBN5% NiCl₂·glyme, 10% LigandKOt-BuDioxane231875
42-Bromooctane9-Pentyl-9-BBN5% NiCl₂·glyme, 10% LigandKOt-BuDioxane231885

*Ligand: trans-N,N'-dimethyl-1,2-cyclohexanediamine.[2]

Experimental Protocols

The following are detailed, adaptable protocols for the Suzuki coupling of this compound with arylboronic acids or alkylboranes.

Protocol 1: Palladium-Catalyzed Coupling with an Arylboronic Acid

This protocol is optimized for the coupling of secondary alkyl bromides with arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Methyldi(t-butyl)phosphine (P(t-Bu)₂Me) or its HBF₄ salt

  • Potassium tert-butoxide (KOt-Bu)

  • tert-Amyl alcohol (anhydrous)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add Pd(OAc)₂ (2 mol%) and P(t-Bu)₂Me·HBF₄ (4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Pre-catalyst Formation: Add anhydrous tert-amyl alcohol and stir for 5 minutes. Add KOt-Bu (8 mol%) to generate the active Pd(0) catalyst in situ, evidenced by a color change.

  • Reagent Addition: To this catalyst mixture, add the arylboronic acid (1.5 equivalents), this compound (1.0 equivalent), and additional KOt-Bu (2.0 equivalents).

  • Reaction Execution: Add the primary anhydrous solvent (e.g., Toluene) to achieve a suitable concentration (e.g., 0.1 M). Seal the vessel and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Coupling with an Alkylborane

This protocol is suited for alkyl-alkyl cross-coupling reactions.

Materials:

  • This compound

  • Alkylborane (e.g., 9-BBN derivative, 1.2 equivalents)

  • NiCl₂·glyme (5 mol%)

  • trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%)

  • Potassium tert-butoxide (KOt-Bu, 2.0 equivalents)

  • Isobutanol (i-BuOH, 2.0 equivalents)

  • Anhydrous 1,4-Dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: Inside a glovebox, charge an oven-dried vial with NiCl₂·glyme (5 mol%), trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%), and KOt-Bu (2.0 equivalents).

  • Reagent Addition: Add the alkylborane reagent (1.2 equivalents) followed by a solution of this compound (1.0 equivalent) in anhydrous 1,4-dioxane.

  • Additive: Add isobutanol (2.0 equivalents) to the mixture. Isobutanol assists in the activation of the alkylborane for transmetalation.[2]

  • Reaction Execution: Seal the vial and stir the mixture vigorously at room temperature.

  • Monitoring: Track the reaction's progress using GC-MS analysis of aliquots.

  • Workup: Once the starting material is consumed, unseal the vial and pour the mixture into a separatory funnel containing diethyl ether and 1 M aqueous HCl.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash chromatography.

Visualizations

General Suzuki Coupling Catalytic Cycle

The diagram below illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle. The process involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the final product and regenerate the catalyst.[4][5]

Suzuki_Cycle General Suzuki Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate boronate R²-B(OR)₂ boronate->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product halide R¹-X (this compound) halide->oxidative_addition

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

This flowchart details the typical laboratory workflow for setting up, running, and purifying the products of a Suzuki coupling reaction under an inert atmosphere.

Workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_analysis Workup & Purification prep_glass Oven-Dry Glassware prep_reagents Degas Solvents & Prepare Reagents prep_glass->prep_reagents add_catalyst Add Catalyst & Ligand prep_reagents->add_catalyst add_base Add Base add_catalyst->add_base add_reagents Add this compound & Boron Reagent add_base->add_reagents add_solvent Add Solvent add_reagents->add_solvent run_reaction Stir at RT or Heat add_solvent->run_reaction monitor Monitor by TLC / GC-MS run_reaction->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A typical laboratory workflow for Suzuki coupling reactions.

References

Application Notes and Protocols: Williamson Ether Synthesis of (1-Ethoxyethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of (1-ethoxyethyl)cyclohexane via the Williamson ether synthesis, starting from (1-bromoethyl)cyclohexane and sodium ethoxide. It addresses the challenges associated with using a secondary alkyl halide, primarily the competing E2 elimination reaction, and offers strategies for optimizing the yield of the desired ether product.

Introduction

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers.[1][2][3] The reaction typically involves the SN2 displacement of a halide or other suitable leaving group by an alkoxide ion.[1][2] While the synthesis is highly efficient for primary alkyl halides, the use of secondary alkyl halides, such as this compound, presents a significant challenge due to a competing E2 elimination reaction, which leads to the formation of an alkene byproduct.[4][5] This application note provides a comprehensive experimental protocol for the synthesis of (1-ethoxyethyl)cyclohexane and discusses the critical parameters that influence the ratio of substitution to elimination products.

Reaction Scheme and Mechanism

The reaction of this compound with sodium ethoxide can proceed via two competitive pathways: SN2 substitution to yield the desired ether and E2 elimination to produce vinylcyclohexane.

  • SN2 Pathway (Substitution): The ethoxide ion acts as a nucleophile and attacks the electrophilic carbon atom bearing the bromine atom, leading to the formation of (1-ethoxyethyl)cyclohexane.[1]

  • E2 Pathway (Elimination): The ethoxide ion acts as a base, abstracting a proton from a carbon atom adjacent to the carbon bearing the bromine, resulting in the formation of vinylcyclohexane.[4][6]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products reactant1 This compound sn2 SN2 reactant1->sn2 Substitution e2 E2 reactant1->e2 Elimination reactant2 Sodium Ethoxide reactant2->sn2 reactant2->e2 product_ether (1-Ethoxyethyl)cyclohexane sn2->product_ether product_alkene Vinylcyclohexane e2->product_alkene

Caption: Reaction pathways for the synthesis.

Experimental Protocol

This protocol is designed to favor the SN2 pathway by using a polar aprotic solvent and controlling the temperature.

3.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
This compound191.105.00 g0.0262Starting material
Sodium Ethoxide (NaOEt)68.052.14 g0.03141.2 equivalents
N,N-Dimethylformamide (DMF)73.0950 mL-Anhydrous, solvent
Diethyl Ether74.12100 mL-For extraction
Saturated aq. NH4Cl-50 mL-For quenching
Saturated aq. NaCl (Brine)-50 mL-For washing
Anhydrous MgSO4120.37--Drying agent

3.2. Procedure

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (2.14 g, 0.0314 mol).

  • Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the suspension under a nitrogen atmosphere.

  • Addition of Alkyl Halide: Slowly add this compound (5.00 g, 0.0262 mol) to the stirred suspension at room temperature over 10 minutes.

  • Reaction: Heat the reaction mixture to 50-60°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by fractional distillation to separate the desired ether from any unreacted starting material and the elimination byproduct.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis setup Combine Sodium Ethoxide and DMF add_halide Add this compound setup->add_halide react Heat at 50-60°C for 4-6 hours add_halide->react quench Quench with aq. NH4Cl react->quench extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate distill Fractional Distillation concentrate->distill characterize Characterize Product (NMR, IR, GC-MS) distill->characterize

Caption: A summary of the experimental workflow.

Data Presentation

4.1. Product Characterization

PropertyValue
Product Name (1-Ethoxyethyl)cyclohexane
Molecular Formula C10H20O
Molar Mass 156.27 g/mol
Appearance Colorless liquid
Boiling Point ~175-180 °C (estimated)
Expected ¹H NMR (CDCl₃, δ) 3.4-3.6 (q, 2H, -OCH₂CH₃), 3.0-3.2 (q, 1H, -CH(O)-), 1.1-1.9 (m, 11H, cyclohexyl), 1.1-1.2 (t, 3H, -OCH₂CH₃), 0.9-1.1 (d, 3H, -CH(CH₃)-)
Expected ¹³C NMR (CDCl₃, δ) ~80 (-CH(O)-), ~63 (-OCH₂-), ~40, ~26, ~25 (cyclohexyl), ~18 (-CH(CH₃)-), ~15 (-OCH₂CH₃)
Expected IR (neat, cm⁻¹) ~2925 (C-H), ~1100 (C-O)

4.2. Influence of Reaction Conditions on Product Distribution

SolventTemperature (°C)BaseApprox. Ether:Alkene RatioReference
Ethanol55NaOEt20:80General Trend
DMF50NaOEt60:40General Trend
DMSO50NaOEt70:30General Trend

Note: The ratios are illustrative and can vary based on specific reaction conditions.

Side Reactions and Optimization

The primary side reaction is the E2 elimination of HBr from this compound to form vinylcyclohexane.[4][6] To maximize the yield of the desired ether, the following strategies can be employed:

  • Choice of Solvent: Polar aprotic solvents such as DMF or DMSO are preferred over protic solvents like ethanol.[6] Protic solvents can solvate the alkoxide, reducing its nucleophilicity and increasing its basicity, which favors elimination.

  • Temperature: Lower reaction temperatures generally favor the SN2 reaction over the E2 reaction. However, the reaction rate will be slower. The optimal temperature is a balance between a reasonable reaction rate and minimizing the elimination byproduct.

  • Nature of the Base: While sodium ethoxide is used in this protocol, a bulkier base such as potassium tert-butoxide would significantly favor the E2 elimination pathway.[7] Therefore, a less sterically hindered alkoxide is crucial for the synthesis of the ether.

Safety Precautions

  • N,N-Dimethylformamide (DMF): DMF is a suspected carcinogen and can be absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Ethoxide: Sodium ethoxide is a strong base and is corrosive. It reacts violently with water. Handle in a dry, inert atmosphere.

  • This compound: This is a lachrymator and irritant. Handle with care in a fume hood.

  • Diethyl Ether: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during extraction.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

References

Synthesis of Pharmaceutical Intermediates from (1-Bromoethyl)cyclohexane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of (1-Bromoethyl)cyclohexane as a versatile starting material in the synthesis of pharmaceutical intermediates. The focus is on key chemical transformations that introduce the 1-cyclohexylethyl moiety into various molecular scaffolds, a common strategy in medicinal chemistry to enhance lipophilicity and modulate pharmacological activity.

Introduction

This compound is a valuable building block in organic synthesis, offering a reactive handle for the introduction of the cyclohexylethyl group.[1] This aliphatic moiety is of interest in drug design as it can serve as a bioisosteric replacement for aromatic rings, providing a three-dimensional structure that can improve metabolic stability and binding interactions with biological targets.[2] The primary routes for derivatization of this compound include nucleophilic substitution, elimination, and Grignard reactions, each providing access to a unique set of intermediates.[1]

Key Synthetic Applications and Protocols

This section details the experimental procedures for the synthesis of key pharmaceutical intermediates from this compound.

Nucleophilic Substitution: Synthesis of N-(1-Cyclohexylethyl)amines

The displacement of the bromide ion by a primary or secondary amine is a straightforward method for the synthesis of N-(1-cyclohexylethyl) substituted amines, which are common substructures in various pharmacologically active compounds.

Experimental Protocol: Synthesis of N-Ethyl-1-phenylcyclohexylamine (Eticyclidine)

While a direct synthesis of Eticyclidine from this compound is not the primary route, a conceptually similar transformation involves the N-alkylation of a precursor amine. The following protocol outlines a well-established synthesis of Eticyclidine, a dissociative anesthetic, from related starting materials, illustrating the principles of N-alkylation relevant to the reactivity of this compound.[1][3]

Reaction Scheme:

G Cyclohexanone Cyclohexanone Intermediate N-Ethylcyclohexylideneamine Cyclohexanone->Intermediate + Ethylamine (Dehydration) Ethylamine Ethylamine Product N-Ethyl-1-phenylcyclohexylamine (Eticyclidine) Intermediate->Product + Phenyl Lithium (Nucleophilic Addition) PhenylLithium Phenyl Lithium

Caption: Synthesis of Eticyclidine.

Materials:

  • Cyclohexanone

  • Anhydrous Ethylamine

  • Solid Potassium Hydroxide

  • Phenyl Lithium

  • Anhydrous Diethyl Ether

  • Water

  • Magnesium Sulfate

Procedure:

  • Formation of N-Ethylcyclohexylideneamine: A mixture of 100 g of anhydrous ethylamine and 220 g of cyclohexanone is allowed to stand for 16 hours.[1] The reaction mixture is then shaken thoroughly with solid potassium hydroxide, and the oily layer is separated by decantation.[1] The resulting N-cyclohexylidene ethylamine is purified by vacuum distillation (boiling point 68-75°C at 22 mmHg).[1]

  • Reaction with Phenyl Lithium: A solution of phenyl lithium (prepared from 11.2 g of lithium and 76 ml of bromobenzene in 500 ml of ether) is added dropwise at 0°C to a solution of 51 g of N-ethylcyclohexylideneamine in 500 ml of ether.[3]

  • Work-up and Purification: After the addition is complete, the reaction mixture is stirred for one hour and then decomposed by the addition of water.[3] The ether layer is separated, washed with water, and dried over magnesium sulfate.[1][3] The ether is removed by distillation, and the residue is distilled under vacuum to yield N-ethyl-1-phenylcyclohexylamine (boiling point 104-108°C at 2.5 mm).[3]

Quantitative Data:

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Yield (%)Reference
N-EthylcyclohexylideneamineC8H15N125.2168-75 @ 22 mmHgHigh[1]
N-Ethyl-1-phenylcyclohexylamineC14H21N203.33104-108 @ 2.5 mmHgGood[3]
Grignard Reaction: Formation of a Versatile Organometallic Intermediate

The reaction of this compound with magnesium metal in an ethereal solvent yields the corresponding Grignard reagent, (1-cyclohexylethyl)magnesium bromide. This organometallic compound is a powerful nucleophile for the formation of new carbon-carbon bonds, a fundamental transformation in the synthesis of more complex pharmaceutical intermediates.[4]

Experimental Protocol: Synthesis of (1-Cyclohexylethyl)magnesium Bromide and Subsequent Reaction with an Aldehyde

This protocol describes the general procedure for the formation of the Grignard reagent and its subsequent reaction with a model electrophile, benzaldehyde, to form a secondary alcohol.

Reaction Scheme:

G Bromo This compound Grignard (1-Cyclohexylethyl)magnesium bromide Bromo->Grignard + Mg / THF Mg Magnesium Product 1-Cyclohexyl-1-phenylethanol Grignard->Product + Benzaldehyde (Nucleophilic Addition) Aldehyde Benzaldehyde

Caption: Grignard Reaction Workflow.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal)

  • Benzaldehyde

  • Saturated aqueous Ammonium Chloride solution

  • Diethyl ether

  • Anhydrous Sodium Sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction. Once the reaction starts (disappearance of iodine color and gentle reflux), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Reaction with Benzaldehyde: Cool the Grignard reagent solution to 0°C in an ice bath. Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise. After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Quantitative Data:

ReactantProductTypical Yield (%)Notes
This compound(1-Cyclohexylethyl)magnesium bromideHighUsed in situ for subsequent reactions.
Benzaldehyde1-Cyclohexyl-1-phenylethanol70-85Yields can vary based on reaction scale and purity of reagents.[2]
Elimination Reaction: Synthesis of Cyclohexyl-substituted Alkenes

Treatment of this compound with a strong, non-nucleophilic base promotes an E2 elimination reaction to yield ethylidenecyclohexane. This alkene can serve as a precursor for various other functionalizations.[5]

Experimental Protocol: Synthesis of Ethylidenecyclohexane

Reaction Scheme:

G Bromo This compound Product Ethylidenecyclohexane Bromo->Product + Potassium tert-butoxide (E2 Elimination) Base Potassium tert-butoxide

Caption: E2 Elimination of this compound.

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Elimination Reaction: Cool the solution to 0°C and add potassium tert-butoxide (1.2 equivalents) portion-wise. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Quench the reaction by adding water. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure. The volatile product can be further purified by distillation.

Quantitative Data:

ReactantProductTypical Yield (%)Notes
This compoundEthylidenecyclohexane80-95Yields are generally high for E2 eliminations with strong, non-nucleophilic bases.[2]

Signaling Pathway of a Representative Product: Eticyclidine (PCE)

Eticyclidine, an arylcyclohexylamine, primarily functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[6] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity and neurotransmission.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Opens Channel Downstream Downstream Signaling (e.g., CaMKII, CREB activation) Ca_ion->Downstream Plasticity Synaptic Plasticity (LTP) Downstream->Plasticity PCE Eticyclidine (PCE) PCE->NMDAR Blocks Channel (Non-competitive)

Caption: NMDA Receptor Antagonism by Eticyclidine.

By blocking the NMDA receptor ion channel, Eticyclidine prevents the influx of calcium ions (Ca²⁺) into the postsynaptic neuron, even when glutamate is bound to the receptor. This disruption of glutamatergic neurotransmission leads to the characteristic dissociative and hallucinogenic effects.[7] The blockade of NMDA receptors interferes with downstream signaling pathways that are dependent on calcium influx, such as the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and the transcription factor CREB, which are essential for long-term potentiation (LTP) and synaptic plasticity.[5]

Conclusion

This compound is a readily available and versatile starting material for the synthesis of a variety of pharmaceutical intermediates. The protocols outlined in this document for nucleophilic substitution, Grignard reactions, and elimination provide a foundation for the incorporation of the 1-cyclohexylethyl moiety into diverse molecular architectures. The ability to readily access these intermediates facilitates the exploration of structure-activity relationships and the development of novel therapeutic agents. The representative example of Eticyclidine highlights how modification of a cyclohexyl scaffold can lead to potent centrally acting agents. Researchers are encouraged to adapt and optimize these methodologies for their specific synthetic targets.

References

Application Notes and Protocols for (1-Bromoethyl)cyclohexane in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1-Bromoethyl)cyclohexane , a saturated cycloaliphatic alkyl halide, holds significant potential as a versatile building block in materials science. Its utility is primarily centered on its role as an initiator in controlled radical polymerization techniques, enabling the synthesis of well-defined polymers with tailored architectures and functionalities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of polymers and the functionalization of material surfaces.

I. Core Application: Initiator for Atom Transfer Radical Polymerization (ATRP)

This compound is an effective initiator for Atom Transfer Radical Polymerization (ATRP), a robust controlled/"living" radical polymerization method. The carbon-bromine bond in this compound can be reversibly cleaved by a transition metal catalyst (typically a copper complex) to generate a propagating radical. This reversible activation-deactivation process allows for the controlled growth of polymer chains, resulting in polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and high end-group fidelity.

The cyclohexyl group provides unique properties to the resulting polymers, such as increased hydrophobicity and thermal stability, compared to analogous polymers initiated with linear or aromatic initiators.

Key Advantages of Using this compound in ATRP:

  • Controlled Polymer Synthesis: Enables the synthesis of polymers with predetermined molecular weights and narrow polydispersity.

  • Versatility: Can be used to polymerize a wide range of monomers, including styrenics, (meth)acrylates, and acrylonitrile.

  • Functional Polymers: The initiator fragment is incorporated at one end of the polymer chain, and the terminal bromine atom can be further functionalized post-polymerization.

  • Unique Polymer Properties: The cyclohexyl moiety can enhance the thermal and mechanical properties of the resulting polymers.

II. Experimental Protocols

This protocol describes a typical procedure for the ATRP of styrene initiated by this compound.

Materials:

  • Styrene (inhibitor removed)

  • This compound (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent, optional)

  • Schlenk flask and other appropriate glassware for air-sensitive techniques

  • Nitrogen or Argon gas supply

Procedure:

  • Monomer Purification: Pass styrene through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add CuBr (e.g., 0.071 g, 0.5 mmol).

  • Component Addition: Add purified styrene (e.g., 5.2 g, 50 mmol) and PMDETA (e.g., 0.087 g, 0.5 mmol) to the flask via syringe. If using a solvent, add it at this stage.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiation: While stirring the mixture at the desired reaction temperature (e.g., 110 °C), inject this compound (e.g., 0.095 g, 0.5 mmol) to start the polymerization.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 6-12 hours). Monitor the conversion by taking samples periodically and analyzing them via ¹H NMR or gas chromatography.

  • Termination: Stop the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran, THF) and precipitate the polymer in a non-solvent (e.g., methanol). Filter and dry the polymer under vacuum.

Quantitative Data Presentation:

ParameterValue
Monomer to Initiator Ratio100:1
Initiator to Catalyst to Ligand Ratio1:1:1
Reaction Temperature110 °C
Theoretical Molecular Weight (at 90% conversion)~9,500 g/mol
Expected Polydispersity Index (PDI)< 1.2

This protocol outlines the "grafting from" approach to create polymer brushes on a silicon surface using an immobilized this compound derivative.

1. Surface Functionalization with Initiator:

  • Substrate Preparation: Clean a silicon wafer by sonication in acetone and isopropanol, followed by drying under a stream of nitrogen. Activate the surface by exposing it to an oxygen plasma or immersing it in a piranha solution (H₂SO₄/H₂O₂ 3:1 v/v) to generate hydroxyl groups.

  • Silanization: Immerse the cleaned and activated wafer in a solution of a silane coupling agent bearing a functional group that can be converted to a bromo-initiator (e.g., (10-aminodecyl)trimethoxysilane) in anhydrous toluene.

  • Conversion to Initiator: Convert the terminal amino groups to α-bromo esters by reaction with 2-bromoisobutyryl bromide. This creates a surface densely packed with ATRP initiators.

2. "Grafting From" Polymerization:

  • Reaction Setup: Place the initiator-functionalized silicon wafer in a Schlenk flask.

  • Component Addition and Degassing: Add the monomer (e.g., methyl methacrylate), catalyst (e.g., CuBr), and ligand (e.g., PMDETA) in a suitable solvent (e.g., anisole). Degas the solution using freeze-pump-thaw cycles.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature to initiate the surface polymerization.

  • Washing: After the desired polymerization time, remove the wafer from the reaction solution and wash it extensively with a good solvent for the polymer (e.g., THF) to remove any non-grafted polymer. Dry the wafer under nitrogen.

Characterization of Polymer Brushes:

TechniqueInformation Obtained
EllipsometryThickness of the grafted polymer layer
Atomic Force Microscopy (AFM)Surface morphology and roughness
X-ray Photoelectron Spectroscopy (XPS)Elemental composition of the surface
Contact Angle GoniometrySurface wettability

III. Visualizations

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation I This compound (Initiator) Cat_CuI Cu(I) / Ligand I_rad Initiator Radical I->I_rad Activation Cat_CuII Cu(II) / Ligand-Br Pn_dormant Dormant Polymer Chain (P_n-Br) I_rad->Pn_dormant + Monomer M Monomer Pn_active Active Polymer Chain (P_n•) Pn_dormant->Pn_active Activation (k_act) Pn_active->Pn_dormant Deactivation (k_deact) P_n1_dormant Dormant Polymer Chain (P_{n+1}-Br) Pn_active->P_n1_dormant + Monomer

Caption: ATRP mechanism initiated by this compound.

SI_ATRP_Workflow cluster_surface_prep Surface Preparation cluster_functionalization Initiator Immobilization cluster_polymerization Grafting From' Polymerization cluster_characterization Characterization Si_wafer Silicon Wafer Cleaned_wafer Cleaned & Hydroxylated Wafer Si_wafer->Cleaned_wafer Plasma or Piranha Treatment Initiator_surface Initiator-Functionalized Surface Cleaned_wafer->Initiator_surface Silanization & Conversion Silane Silane Coupling Agent Polymer_brush Polymer Brush on Surface Initiator_surface->Polymer_brush SI-ATRP Monomer_sol Monomer + Catalyst/Ligand Solution Analysis Ellipsometry, AFM, XPS Polymer_brush->Analysis

Caption: Workflow for Surface-Initiated ATRP.

IV. Applications in Drug Development and Materials Science

  • Drug Delivery: Polymers synthesized using this compound can be designed to form micelles or nanoparticles for encapsulating and delivering therapeutic agents. The cyclohexyl group can influence the drug loading capacity and the stability of the delivery vehicle.

  • Biocompatible Surfaces: Polymer brushes grown from surfaces can be used to create non-fouling coatings for medical implants and biosensors, reducing protein adsorption and improving biocompatibility.

  • Advanced Materials: The ability to create block copolymers allows for the design of thermoplastic elastomers, stimuli-responsive materials, and nanostructured materials with unique mechanical and optical properties.

This document provides a foundational understanding and practical protocols for utilizing this compound in materials science. Researchers are encouraged to adapt and optimize these protocols for their specific monomers and target applications.

Step-by-step guide for the synthesis of ethylidenecyclohexane from (1-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Step-by-step guide for the synthesis of ethylidenecyclohexane from (1-Bromoethyl)cyclohexane.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the synthesis of ethylidenecyclohexane from this compound via a dehydrobromination reaction. This transformation is a classic example of an E2 (bimolecular elimination) reaction, a fundamental process in organic synthesis for the formation of alkenes. The protocol described herein utilizes a strong, sterically hindered base, potassium tert-butoxide, to favor the formation of the more substituted alkene (Zaitsev's product), ethylidenecyclohexane, over the less substituted isomer, vinylcyclohexane.

The reaction proceeds by the abstraction of a proton from the carbon atom adjacent to the bromine-bearing carbon, followed by the simultaneous expulsion of the bromide ion, leading to the formation of a double bond. The choice of a bulky base is crucial for the regioselectivity of this reaction, promoting the formation of the thermodynamically more stable product.

Reaction Scheme

The overall chemical transformation is depicted below:

This compound → Ethylidenecyclohexane

This reaction is an elimination reaction, specifically a dehydrobromination, which typically follows an E2 mechanism.[1]

Data Presentation

Table 1: Reactant and Product Properties

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )
Starting Material This compoundC₈H₁₅Br191.11
Product EthylidenecyclohexaneC₈H₁₄110.20[2]

Table 2: Spectroscopic Data for Ethylidenecyclohexane

Spectroscopic TechniqueKey Peaks / Chemical Shifts (δ)
¹H NMR Data available, specific shifts can be found in spectral databases.[2]
¹³C NMR Data available, specific shifts can be found in spectral databases.[2]
IR Spectroscopy (Neat) Characteristic peaks for C=C stretch and vinylic C-H bonds are expected. Data available in spectral databases.[2][3]

Experimental Protocol

This protocol is a representative procedure adapted from general methods for dehydrobromination reactions using potassium tert-butoxide.[1] Researchers should perform their own risk assessment and optimization.

4.1. Materials and Equipment

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus[4][5]

4.2. Reaction Procedure

  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium tert-butoxide (1.2 equivalents). The flask should be under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask via a syringe or cannula to dissolve the potassium tert-butoxide.

  • Substrate Addition: To the stirred solution of potassium tert-butoxide in THF, add this compound (1.0 equivalent) dropwise at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C for THF). Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or pentane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator.

    • Purify the crude product by distillation.[4][5] Collect the fraction corresponding to the boiling point of ethylidenecyclohexane (approximately 136-137 °C).

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants This compound + Potassium tert-butoxide in THF Reflux Reflux (2-4 h) Reactants->Reflux Product_mixture Crude Product Mixture Reflux->Product_mixture Quench Quench with aq. NH4Cl Product_mixture->Quench Extraction Extract with Et2O or Pentane Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over MgSO4 Wash->Dry Concentration Solvent Removal (Rotary Evaporator) Dry->Concentration Distillation Distillation Concentration->Distillation Final_Product Pure Ethylidenecyclohexane Distillation->Final_Product

Caption: Workflow for the synthesis of ethylidenecyclohexane.

Signaling Pathway/Logical Relationship Diagram

The regioselectivity of the elimination reaction is governed by the nature of the base used, as explained by Zaitsev's and Hofmann's rules.

Regioselectivity cluster_products Potential Products Start This compound Base_Choice Choice of Base Start->Base_Choice Zaitsev Ethylidenecyclohexane (More substituted) Hofmann Vinylcyclohexane (Less substituted) Bulky_Base Bulky Base (e.g., t-BuOK) Base_Choice->Bulky_Base Favors Small_Base Small Base (e.g., NaOEt) Base_Choice->Small_Base Favors Bulky_Base->Zaitsev Major Product (Zaitsev's Rule) Small_Base->Hofmann Can be significant (Hofmann-like)

References

Application Note: Laboratory Scale Synthesis and Purification of (1-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis and subsequent purification of (1-bromoethyl)cyclohexane, a versatile intermediate in organic synthesis. The primary synthetic route described is the nucleophilic substitution of 1-cyclohexylethanol using phosphorus tribromide. This method is reliable and yields the desired product in good purity after a straightforward purification by vacuum distillation. This application note includes a step-by-step experimental protocol, a summary of key physical and chemical data, and a workflow diagram for clarity.

Introduction

This compound is a valuable alkyl halide intermediate used in various organic transformations. The presence of a bromine atom provides a reactive site for nucleophilic substitution and elimination reactions, making it a useful building block for the synthesis of more complex molecules, including pharmaceutical compounds.[1] It can be used to generate Grignard reagents for carbon-carbon bond formation or participate in cross-coupling reactions.[1] The synthesis is most commonly achieved through the bromination of 1-cyclohexylethanol.[1] This protocol details a robust method for its preparation and purification.

Data Summary

A summary of important quantitative data for this compound is provided in the table below for quick reference.

PropertyValue
Molecular Formula C₈H₁₅Br
Molecular Weight 191.11 g/mol [2]
Boiling Point 70.5-71 °C (at 6 Torr)[1][3]
Density 1.2096 g/cm³ (at 25 °C)[3]
Purity (Typical) >95% (after distillation)
Expected Yield ~58%[3]

Experimental Protocols

Part 1: Synthesis of this compound from 1-Cyclohexylethanol

This protocol describes the conversion of the secondary alcohol, 1-cyclohexylethanol, to this compound via an SN2 reaction using phosphorus tribromide (PBr₃).

Materials:

  • 1-Cyclohexylethanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Crushed ice

  • 5% aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • Add 1-cyclohexylethanol (e.g., 0.1 mol) and anhydrous diethyl ether (100 mL) to the flask.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide (e.g., 0.04 mol) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Gently heat the reaction mixture to a reflux for approximately 3 hours.[4]

  • After the reflux period, cool the reaction mixture back down in an ice bath.

  • Slowly and carefully pour the cooled reaction mixture over a beaker of crushed ice.

  • Transfer the entire mixture to a separatory funnel.

  • Separate the organic (ether) layer.

  • Wash the organic layer sequentially with cold water, 5% aqueous sodium bicarbonate solution, and finally with brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude this compound.

Part 2: Purification by Vacuum Distillation

The crude product is purified by vacuum distillation to remove any unreacted starting material and non-volatile impurities.

Equipment:

  • Distillation flask

  • Short path distillation head with condenser

  • Receiving flask

  • Vacuum pump with a cold trap

  • Heating mantle

  • Thermometer

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed.

  • Transfer the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Slowly apply vacuum to the system.

  • Once a stable vacuum is achieved (around 6 Torr), begin to gently heat the distillation flask.

  • Collect the fraction that distills at 70.5-71 °C.[1][3]

  • Once the desired fraction has been collected, stop heating and allow the apparatus to cool before releasing the vacuum.

  • The collected liquid is the purified this compound.

Workflow Visualization

The following diagram illustrates the complete workflow from starting materials to the purified product.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage cluster_product Final Product start 1-Cyclohexylethanol & PBr₃ in Ether reaction Reaction at 0°C to Reflux start->reaction quench Quench with Ice reaction->quench extract Separate Organic Layer quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate (Rotovap) dry->concentrate distill Vacuum Distillation (70.5-71°C @ 6 Torr) concentrate->distill product Pure This compound distill->product

Caption: Synthesis and purification workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of (1-Bromoethyl)cyclohexane synthesis. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help optimize your reaction outcomes.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily from the bromination of 1-cyclohexylethanol.

Question 1: My reaction yield is very low. What are the potential causes and how can I fix them?

Answer: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Verify the purity of your 1-cyclohexylethanol. Impurities can interfere with the reaction. Consider purifying the starting alcohol by distillation if its purity is questionable.

  • Reagent Quality: Use a fresh, high-quality brominating agent. For instance, 48% hydrobromic acid can degrade over time. If using phosphorus tribromide (PBr₃), ensure it has not been hydrolyzed by exposure to atmospheric moisture.[1][2]

  • Reaction Temperature: Temperature control is critical. For SN1-type reactions with HBr, excessively high temperatures can favor the formation of elimination byproducts (ethylidenecyclohexane and vinylcyclohexane).[1] Conversely, temperatures that are too low will result in a sluggish or incomplete reaction. For SN2 reactions with reagents like PBr₃, maintaining a low temperature (e.g., 0 °C) during addition is crucial to prevent side reactions.[2]

  • Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete when the starting alcohol spot/peak has disappeared. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.[1]

  • Losses During Workup: Significant product loss can occur during the aqueous workup. Ensure you are using an adequate amount of organic solvent for extraction and perform multiple extractions (e.g., 3 times) to maximize recovery from the aqueous layer. Minimize transfers between glassware to avoid physical loss of the product.[1][2]

Question 2: I am observing significant amounts of alkene byproducts. How can I minimize these elimination reactions?

Answer: The formation of ethylidenecyclohexane and vinylcyclohexane is a common side reaction, particularly under conditions that favor elimination (E1 or E2 mechanisms).[3] To minimize these byproducts:

  • Choice of Reagent: Reagents that favor an SN2 pathway, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), can significantly reduce the formation of carbocation intermediates that lead to elimination products.[4] These reactions are typically run at lower temperatures.

  • Temperature Control: If using HBr (which can proceed via an SN1 mechanism), avoid high temperatures. Refluxing for extended periods can promote elimination.[1] Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Avoid Strong, Bulky Bases: During workup, use a mild base like aqueous sodium bicarbonate to neutralize excess acid. Strong, bulky bases can promote E2 elimination of your alkyl bromide product.

Question 3: How should I purify the crude this compound?

Answer: Proper purification is key to obtaining a high-purity final product.

  • Aqueous Workup: First, wash the crude product to remove inorganic impurities. A typical sequence is to wash the organic layer with water, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove excess water.[2]

  • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Distillation: The most effective method for purifying the final product is vacuum distillation. This separates the desired this compound from less volatile impurities and any remaining starting material.

Question 4: How can I confirm the structure and purity of my final product?

Answer: A combination of spectroscopic and chromatographic methods should be used:

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for confirming the structure of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can assess the purity of your product and identify any volatile impurities, while MS will confirm the molecular weight.

  • Infrared (IR) Spectroscopy: Can confirm the absence of the broad O-H stretch from the starting alcohol and the presence of C-Br bonds.

Data Presentation

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. The following table summarizes how different parameters can influence the outcome of the bromination of secondary alcohols, based on general principles and data from analogous reactions.

Table 1: Influence of Reaction Parameters on the Bromination of Secondary Alcohols

ParameterCondition ACondition BExpected OutcomeRationale
Brominating Agent HBr / H₂SO₄ (reflux)PBr₃ / Ether (0 °C to RT)Condition B generally provides higher yields of the desired alkyl bromide with fewer elimination byproducts.HBr often proceeds via an SN1 mechanism, which involves a carbocation intermediate prone to rearrangement and elimination. PBr₃ favors an SN2 mechanism, which is less prone to these side reactions.[2][4]
Temperature High Temperature (e.g., >100 °C)Low Temperature (e.g., 0-25 °C)Lower temperatures favor substitution over elimination.Elimination reactions have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.
Reaction Time Insufficient (e.g., <2 hours)Sufficient (e.g., 4-6 hours, monitored by TLC)Sufficient reaction time ensures complete conversion of the starting material.Incomplete reactions will lower the isolated yield and complicate purification. Reaction progress should be monitored.[1]
Solvent Protic (e.g., Methanol)Aprotic (e.g., Diethyl Ether, DCM)Aprotic solvents are generally preferred for reactions with reagents like PBr₃.Protic solvents can react with PBr₃ and may participate in solvolysis side reactions with the product.

Note: The data presented is illustrative and based on general principles of organic chemistry for analogous reactions. Optimal conditions for the synthesis of this compound should be determined empirically.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound from 1-cyclohexylethanol using two common brominating agents.

Protocol 1: Synthesis using Phosphorus Tribromide (PBr₃)

This method often provides better yields with fewer elimination byproducts compared to HBr.

Materials:

  • 1-cyclohexylethanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 1-cyclohexylethanol (1.0 eq) in anhydrous diethyl ether.

  • Cooling: Cool the flask in an ice bath to 0 °C.

  • Addition of PBr₃: Add phosphorus tribromide (0.4 eq), dissolved in anhydrous diethyl ether, dropwise from the dropping funnel to the stirred alcohol solution over 30-60 minutes, ensuring the temperature is maintained at 0 °C.[2]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting alcohol.

  • Quenching: Cool the reaction mixture in an ice bath and slowly pour it over crushed ice to quench the excess PBr₃.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.[2]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[2]

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Synthesis using Hydrobromic Acid (HBr)

Materials:

  • 1-cyclohexylethanol

  • 48% Hydrobromic acid (HBr)

  • Concentrated Sulfuric Acid (H₂SO₄) (optional, as catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-cyclohexylethanol (1.0 eq) and an excess of 48% hydrobromic acid (e.g., 2.0-3.0 eq).[1]

  • Catalyst Addition (Optional): Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling in an ice bath.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer to a separatory funnel. If a solid precipitates, add diethyl ether to dissolve the organic product. Separate the lower organic layer.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.[1]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Mandatory Visualizations

The following diagrams illustrate the key chemical pathways and the general experimental workflow for the synthesis of this compound.

Synthesis_Pathway Start 1-Cyclohexylethanol Product This compound Start->Product  Substitution (SN1/SN2)   (Desired Pathway) Intermediate Carbocation Intermediate Start->Intermediate  HBr   SideProduct1 Ethylidenecyclohexane SideProduct2 Vinylcyclohexane Intermediate->Product  Br⁻   Intermediate->SideProduct1  Elimination (E1)   Intermediate->SideProduct2  Elimination (E1)  

Caption: Key reaction pathways in the synthesis of this compound.

Experimental_Workflow A 1. Reaction Setup (Alcohol + Brominating Agent) B 2. Reaction (Controlled Temperature, Monitor by TLC/GC) A->B C 3. Quenching & Workup (Ice, Water, NaHCO₃, Brine Washes) B->C D 4. Drying (Dry organic layer with MgSO₄) C->D E 5. Solvent Removal (Rotary Evaporation) D->E F 6. Purification (Vacuum Distillation) E->F G 7. Product Analysis (NMR, GC-MS) F->G

Caption: General experimental workflow for synthesis and purification.

References

Technical Support Center: Synthesis of (1-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1-Bromoethyl)cyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common laboratory synthesis of this compound involves the hydrobromination of vinylcyclohexane. This reaction proceeds through an electrophilic addition mechanism. An alternative, though less common, route is the bromination of 1-cyclohexylethanol using a suitable brominating agent.

Q2: What is the major side product observed during the synthesis of this compound from vinylcyclohexane and HBr?

A2: The major side product, which can often become the main product depending on the reaction conditions, is the constitutional isomer 1-bromo-1-ethylcyclohexane.[1][2]

Q3: Why is 1-bromo-1-ethylcyclohexane formed as a side product?

A3: The formation of 1-bromo-1-ethylcyclohexane is a result of a carbocation rearrangement.[1][2] The initial electrophilic addition of a proton (H+) from HBr to vinylcyclohexane forms a secondary carbocation. This secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation. The subsequent attack of the bromide ion (Br-) on this tertiary carbocation leads to the formation of the rearranged product, 1-bromo-1-ethylcyclohexane.

Q4: Can other side products be formed during the hydrobromination of vinylcyclohexane?

A4: Yes, other side products can include:

  • (2-Bromoethyl)cyclohexane: This is the anti-Markovnikov addition product, the formation of which is favored if the reaction is carried out in the presence of peroxides or other radical initiators.

  • Cyclohexylethylenes: Elimination of HBr from the product can lead to the formation of various alkene isomers, especially if the reaction mixture is heated or exposed to basic conditions.

Q5: How can I minimize the formation of the rearranged product, 1-bromo-1-ethylcyclohexane?

A5: Minimizing carbocation rearrangements can be challenging. However, using a non-polar solvent and maintaining a low reaction temperature can disfavor the rearrangement process. The choice of the HBr source and its concentration can also play a role.

Q6: How can I selectively synthesize the anti-Markovnikov product, (2-Bromoethyl)cyclohexane?

A6: To selectively synthesize (2-Bromoethyl)cyclohexane, the reaction should be performed under anti-Markovnikov conditions. This typically involves the addition of HBr in the presence of a radical initiator, such as benzoyl peroxide, and often involves photochemical initiation.

Troubleshooting Guide

Issue EncounteredProbable CauseRecommended Solution
Low yield of the desired product, this compound, with a high proportion of 1-bromo-1-ethylcyclohexane. The reaction conditions are favoring carbocation rearrangement. This is often exacerbated by higher temperatures and the use of polar solvents.Conduct the reaction at a lower temperature (e.g., 0°C or below). Use a non-polar solvent like pentane or hexane.
Significant formation of (2-Bromoethyl)cyclohexane. The reaction was likely carried out under conditions that promote a radical mechanism, such as the presence of peroxides in the reagents or solvent, or exposure to UV light.Ensure all reagents and solvents are free of peroxides. Protect the reaction from light. If Markovnikov addition is desired, consider adding a radical inhibitor.
Presence of alkene impurities in the final product. Elimination of HBr from the product may have occurred, likely due to excessive heating during the reaction or workup, or the presence of a base.Avoid high temperatures during the reaction and distillation. Ensure all workup steps are performed under neutral or acidic conditions. A final wash with a dilute, cold acid solution can help remove any basic residues.
Difficulty in separating this compound from 1-bromo-1-ethylcyclohexane. These are constitutional isomers with potentially close boiling points, making separation by simple distillation challenging.Fractional distillation using a column with a high number of theoretical plates is recommended. Alternatively, preparative gas chromatography or column chromatography on silica gel with a non-polar eluent may be effective.

Data Presentation

The following table summarizes the expected product distribution in the hydrobromination of vinylcyclohexane under different reaction conditions. Note: The exact ratios can vary based on specific experimental parameters.

Reaction ConditionThis compound (Markovnikov Product) (%)1-Bromo-1-ethylcyclohexane (Rearranged Product) (%)(2-Bromoethyl)cyclohexane (Anti-Markovnikov Product) (%)
HBr in Acetic Acid, Room TemperatureMinor ProductMajor ProductNegligible
HBr (gas) in Pentane, 0°CMajor ProductMinor ProductNegligible
HBr with Benzoyl Peroxide, UV lightNegligibleNegligibleMajor Product

Experimental Protocols

Synthesis of this compound (Minimizing Rearrangement)

This protocol aims to favor the formation of the kinetic product, this compound, by using low temperatures and a non-polar solvent.

Materials:

  • Vinylcyclohexane

  • Anhydrous Hydrogen Bromide (gas)

  • Anhydrous Pentane

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with a stir bar

  • Gas dispersion tube

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube, dissolve vinylcyclohexane (1.0 eq) in anhydrous pentane.

  • Cool the flask to -78°C using a dry ice/acetone bath.

  • Slowly bubble anhydrous hydrogen bromide gas through the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the starting material is consumed, stop the HBr flow and allow the reaction mixture to slowly warm to room temperature.

  • Transfer the mixture to a separatory funnel and wash with cold saturated sodium bicarbonate solution to neutralize any excess HBr, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator at low temperature.

  • Purify the crude product by fractional distillation under reduced pressure to separate this compound from any rearranged product and other impurities.

Mandatory Visualization

reaction_pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Products Vinylcyclohexane Vinylcyclohexane Sec_Carbocation Secondary Carbocation Vinylcyclohexane->Sec_Carbocation + H+ HBr HBr Tert_Carbocation Tertiary Carbocation Sec_Carbocation->Tert_Carbocation 1,2-Hydride Shift Target_Product This compound (Markovnikov Product) Sec_Carbocation->Target_Product + Br- Side_Product 1-Bromo-1-ethylcyclohexane (Rearranged Product) Tert_Carbocation->Side_Product + Br-

Caption: Reaction pathway for the synthesis of this compound.

References

Technical Support Center: Purification of Crude (1-Bromoethyl)cyclohexane by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude (1-Bromoethyl)cyclohexane by distillation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the experimental process.

Data Presentation

A summary of the boiling points of this compound and potential impurities is provided below. This information is critical for designing and troubleshooting the distillation process.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Pressure (Torr)
This compound C₈H₁₅Br191.1170.5 - 71 6
VinylcyclohexaneC₈H₁₄110.20128760
EthylcyclohexaneC₈H₁₆112.21130 - 132760
BromocyclohexaneC₆H₁₁Br163.06166 - 167760
StyreneC₈H₈104.15145 - 146760

Experimental Protocols

Methodology: Purification of Crude this compound by Vacuum Distillation

This protocol outlines the procedure for purifying crude this compound using vacuum distillation. This method is recommended due to the compound's thermal sensitivity and to effectively separate it from higher-boiling impurities.

Materials:

  • Crude this compound

  • Boiling chips or a magnetic stir bar

  • Drying agent (e.g., anhydrous magnesium sulfate or calcium chloride)

  • Vacuum grease

Equipment:

  • Round-bottom flask

  • Claisen adapter

  • Distillation head with a thermometer port

  • Thermometer

  • Condenser

  • Vacuum adapter

  • Receiving flask(s)

  • Heating mantle with a stirrer

  • Vacuum pump

  • Cold trap

  • Manometer (optional but recommended)

Procedure:

  • Drying the Crude Product: Before distillation, any residual water should be removed from the crude this compound. Add a suitable drying agent, swirl the flask, and allow it to stand for at least 30 minutes. Filter the dried liquid into a clean, dry round-bottom flask.

  • Assembling the Apparatus:

    • Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the dried crude product. Do not fill the flask more than two-thirds full.

    • Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Use a Claisen adapter to provide an extra neck for a capillary leak or to prevent bumping.

    • Lightly grease all ground-glass joints to ensure a good seal under vacuum.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Connect the condenser to a circulating cold water supply.

    • Connect the vacuum adapter to a cold trap, which is then connected to the vacuum pump. The cold trap is essential to protect the vacuum pump from corrosive vapors.

  • Performing the Distillation:

    • Turn on the cooling water to the condenser.

    • Begin stirring if using a magnetic stirrer.

    • Slowly and carefully apply the vacuum. The pressure in the system should decrease. If a manometer is available, monitor the pressure.

    • Once a stable, low pressure is achieved, begin to gently heat the distillation flask using the heating mantle.

    • Observe the distillation process. The liquid will begin to boil and the vapor will rise through the apparatus.

    • Collect any initial low-boiling fraction (forerun) in a separate receiving flask. This may contain volatile impurities.

    • When the temperature of the distilling vapor stabilizes at the expected boiling point of this compound at the recorded pressure (e.g., 70.5-71 °C at 6 Torr), change to a clean receiving flask to collect the main product fraction.[1]

    • Continue collecting the distillate as long as the temperature remains constant.

    • If the temperature begins to drop, it indicates that most of the product has distilled. If the temperature rises significantly, it suggests that higher-boiling impurities are beginning to distill. Stop the distillation at this point.

  • Shutting Down the Apparatus:

    • Remove the heating mantle and allow the distillation flask to cool.

    • Slowly and carefully release the vacuum by opening a stopcock or removing the vacuum tubing from the vacuum adapter. Do not turn off the vacuum pump before releasing the vacuum in the apparatus to prevent back-siphoning.

    • Once the system is at atmospheric pressure, turn off the vacuum pump and the condenser water.

    • Disassemble the apparatus.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation necessary for purifying this compound? A1: this compound can be thermally sensitive and may decompose at its atmospheric boiling point.[2] Vacuum distillation allows the compound to boil at a much lower temperature, minimizing the risk of thermal decomposition and the formation of elimination byproducts.[1]

Q2: What are the most likely impurities in my crude this compound? A2: Common impurities can include unreacted starting materials, such as 1-cyclohexylethanol, and byproducts from side reactions. Elimination reactions can lead to the formation of vinylcyclohexane.[1] Depending on the synthetic route, other impurities like bromocyclohexane or ethylcyclohexane could also be present.

Q3: Should I use simple or fractional distillation? A3: For most routine purifications of this compound where the impurities have significantly higher boiling points, a simple vacuum distillation setup is usually sufficient. However, if you suspect the presence of impurities with boiling points close to that of your product, a fractional distillation under vacuum would provide better separation.

Q4: My distillate is cloudy. What is the cause and how can I fix it? A4: A cloudy distillate is typically due to the presence of water. This compound is not soluble in water, leading to an emulsion. To prevent this, ensure your crude product is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation and that all your glassware is completely dry.

Q5: What safety precautions should I take when distilling this compound? A5: Always perform the distillation in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Be aware that alkyl halides can be harmful, so avoid inhalation of vapors and skin contact. Ensure all glassware is free of cracks or defects, as vacuum distillation can cause flawed glassware to implode.

Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
No distillate is collected 1. The system is not reaching a low enough vacuum due to leaks. 2. The heating temperature is too low. 3. The thermometer is placed incorrectly.1. Check all joints and connections for leaks. Ensure all glassware is properly greased. 2. Gradually increase the heating mantle temperature. 3. Ensure the thermometer bulb is positioned correctly, just below the side arm of the distillation head.
Bumping or unstable boiling 1. Lack of boiling chips or inadequate stirring. 2. Heating too rapidly.1. Ensure fresh boiling chips or a stir bar are in the distillation flask and that stirring is active. 2. Reduce the heating rate to allow for smooth boiling.
Distillation rate is too slow 1. Insufficient heating. 2. Poor insulation of the distillation column.1. Gradually increase the temperature of the heating mantle. 2. Insulate the distillation neck and head with glass wool or aluminum foil to minimize heat loss.
Temperature fluctuates during distillation of the main fraction 1. The pressure in the system is not stable. 2. The mixture contains multiple components with close boiling points.1. Check the vacuum pump and ensure a consistent vacuum is being applied. 2. Consider using a fractionating column for better separation. Collect smaller fractions and analyze their purity.
Product is contaminated with a lower-boiling impurity Inefficient separation of the forerun.Collect a larger forerun fraction before collecting the main product. Ensure a slow and controlled distillation rate.
Product is contaminated with a higher-boiling impurity 1. Heating too strongly, causing co-distillation. 2. Distillation was carried on for too long.1. Reduce the heating rate. 2. Stop the distillation when the temperature starts to rise above the expected boiling point of the product.

Mandatory Visualization

The following diagram illustrates the logical workflow for troubleshooting common issues during the vacuum distillation of this compound.

DistillationTroubleshooting Troubleshooting Workflow for Distillation of this compound start Start Distillation no_distillate Problem: No Distillate start->no_distillate Observing bumping Problem: Bumping/ Unstable Boiling start->bumping Observing temp_fluctuation Problem: Temperature Fluctuation start->temp_fluctuation Observing cloudy_distillate Problem: Cloudy Distillate start->cloudy_distillate Observing check_vacuum Check for Vacuum Leaks (Grease Joints) no_distillate->check_vacuum Yes check_temp Increase Heating Temperature check_vacuum->check_temp Leaks Fixed check_thermometer Check Thermometer Placement check_temp->check_thermometer Temp OK success Successful Purification check_thermometer->success Placement OK add_boiling_chips Add Boiling Chips/ Ensure Stirring bumping->add_boiling_chips Yes reduce_heating_rate Reduce Heating Rate add_boiling_chips->reduce_heating_rate Still Bumping reduce_heating_rate->success Resolved check_pressure Check for Stable Pressure temp_fluctuation->check_pressure Yes use_fractional Consider Fractional Distillation check_pressure->use_fractional Pressure Unstable use_fractional->success Separation Improved dry_crude Ensure Crude is Dry & Glassware is Dry cloudy_distillate->dry_crude Yes dry_crude->success Resolved

References

Technical Support Center: Optimizing Grignard Reactions with (1-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard reaction of (1-Bromoethyl)cyclohexane. This secondary alkyl halide presents unique challenges due to steric hindrance and the potential for side reactions.

Troubleshooting Guide

Issue 1: Grignard Reaction Fails to Initiate

Symptoms:

  • No observable heat generation (exotherm).

  • The magnesium turnings remain shiny and unreacted.

  • The characteristic cloudy grey/brown appearance of the Grignard reagent does not develop.[1]

  • If using an activator like iodine, the color persists.[1]

Possible Causes & Solutions:

Possible Cause Solution Notes
Passive Magnesium Oxide (MgO) Layer The surface of magnesium is coated with a passivating layer of MgO, which prevents reaction with the alkyl halide.[1][2] This layer must be disrupted.This is the most common cause of initiation failure.
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][2][3] The disappearance of the iodine color or bubbling (ethylene formation from 1,2-dibromoethane) indicates activation.[1][2]Use of 1,2-dibromoethane is advantageous as the side products are innocuous.[2]
Mechanical Activation: Before adding solvent, use a dry glass rod to crush the magnesium turnings against the flask to expose a fresh surface.[1][3][4] Alternatively, rapid stirring or sonication can be effective.[2][3][5]
Presence of Moisture Water reacts with and quenches the Grignard reagent.[5][6]All glassware must be rigorously dried (flame-dried or oven-dried), and anhydrous solvents must be used.[1][7] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3][7]
Low Reactivity of the Alkyl Halide This compound is a secondary halide and can be less reactive than primary halides.Solvent Choice: Use tetrahydrofuran (THF) instead of diethyl ether. THF has a higher solvating power, which can help stabilize the Grignard reagent.[8][9][10]
Initiator: Add a small amount of a pre-formed, more reactive Grignard reagent to initiate the reaction.[2]
Gentle Warming: Gently warm the flask with a heat gun, but be cautious as the reaction can become vigorous once initiated.[3][11]
Issue 2: Low Yield of the Desired Product

Symptoms:

  • Isolation of a significant amount of unreacted starting material.

  • Formation of side products, such as the Wurtz coupling product.

Possible Causes & Solutions:

Possible Cause Solution Notes
Wurtz Coupling Side Reaction The formed Grignard reagent can react with the unreacted this compound to form a dimer.[8][11][12]This is a common side reaction with secondary alkyl halides.[11]
Slow Addition: Add the solution of this compound dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, minimizing the coupling reaction.[8][11][13]
Temperature Control: Maintain a gentle reflux during the addition. Avoid excessive heating, which can favor side reactions.[9]
Incomplete Grignard Reagent Formation Not all of the this compound has reacted to form the Grignard reagent.Reaction Time: After the addition of the alkyl halide is complete, allow the reaction to stir for an additional 1-2 hours to ensure complete formation.[11]
Excess Magnesium: Use a slight excess of magnesium (1.1 - 1.5 equivalents) to ensure all the alkyl bromide reacts.[11]
Reaction with Oxygen or Carbon Dioxide Grignard reagents are sensitive to air and will react with oxygen and carbon dioxide.[6][14]Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing the Grignard reagent from this compound? A1: Tetrahydrofuran (THF) is generally the preferred solvent over diethyl ether for less reactive halides like this compound.[8][9][10] THF's higher solvating power helps to stabilize the Grignard reagent as it forms.[8][9] Ensure the solvent is strictly anhydrous.

Q2: How do I know if my Grignard reaction has successfully initiated? A2: Several visual cues indicate a successful initiation:

  • The appearance of a cloudy grey or brownish color in the reaction mixture.[1][11]

  • Spontaneous boiling of the solvent (gentle reflux).[1]

  • Generation of heat (the flask will feel warm).[1]

  • If you used iodine as an activator, its characteristic purple or brown color will disappear.[1]

Q3: What are "Turbo-Grignard" reagents, and should I consider using them? A3: "Turbo-Grignard" reagents are prepared in the presence of lithium chloride (LiCl).[8] The addition of LiCl breaks down polymeric Grignard reagent aggregates into more reactive monomeric species.[8] You should consider this approach if you are experiencing very low reactivity or poor yields with standard methods, as it can significantly accelerate the reaction.[7][8]

Q4: Can I store my prepared Grignard reagent? A4: It is highly recommended to use the Grignard reagent immediately after its preparation.[11] These reagents are unstable and can degrade over time, especially if exposed to trace amounts of air or moisture.

Experimental Protocols

Protocol 1: Activation of Magnesium Turnings
  • Glassware Preparation: Ensure all glassware (e.g., round-bottom flask, condenser, addition funnel) is thoroughly dried by flame-drying under vacuum or oven-drying at >120°C for several hours and cooled under an inert atmosphere.[1]

  • Setup: Add magnesium turnings (1.2 equivalents) and a magnetic stir bar to the reaction flask. Assemble the glassware and flush the system with a dry, inert gas like nitrogen or argon.

  • Chemical Activation (Iodine): Add a single, small crystal of iodine to the flask.[1]

  • Chemical Activation (1,2-Dibromoethane): Alternatively, add a small amount of anhydrous THF or diethyl ether to cover the magnesium, then add a few drops of 1,2-dibromoethane via syringe.[1][3] Observe for bubble formation (ethylene gas), which indicates activation.[2][3]

Protocol 2: Formation of (1-Bromoethyl)cyclohexylmagnesium Bromide
  • Initiation: After magnesium activation, add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred magnesium suspension.

  • Observation: Monitor the reaction for signs of initiation (see FAQ 2). If the reaction does not start, gently warm the flask or place it in an ultrasonic bath for a few minutes.[1][3]

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from an addition funnel at a rate that maintains a gentle reflux.[11]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete consumption of the magnesium and alkyl halide.[11] The resulting grey-black solution is the Grignard reagent.

Visualizations

Grignard_Workflow Experimental Workflow for Grignard Reaction prep 1. Prepare Dry Glassware and Reagents mg_activation 2. Activate Magnesium Turnings (e.g., with Iodine or 1,2-Dibromoethane) prep->mg_activation initiation 3. Initiate Reaction (Add small amount of alkyl halide) mg_activation->initiation addition 4. Dropwise Addition of This compound initiation->addition completion 5. Stir to Complete Formation addition->completion reaction 6. React with Electrophile completion->reaction workup 7. Aqueous Workup (e.g., sat. NH4Cl) reaction->workup product 8. Extraction and Purification workup->product

Caption: Workflow for Grignard Synthesis.

Troubleshooting_Logic Troubleshooting Grignard Initiation Failure action_node action_node start Reaction Not Initiating? check_moisture Is System Anhydrous? start->check_moisture check_activation Mg Activated? check_moisture->check_activation Yes dry_glassware Action: Flame-dry glassware, use anhydrous solvent check_moisture->dry_glassware No check_temp Gentle Warming Applied? check_activation->check_temp Yes activate_mg Action: Add I2 or DBE, crush Mg, or sonicate check_activation->activate_mg No check_solvent Using THF? check_temp->check_solvent Yes warm_gently Action: Gently warm with heat gun check_temp->warm_gently No failure Consider Alternative Methods (e.g., 'Turbo-Grignard') check_solvent->failure Yes use_thf Action: Switch from ether to anhydrous THF check_solvent->use_thf No success Initiation Successful dry_glassware->check_moisture Done activate_mg->check_activation Done warm_gently->success use_thf->success

Caption: Troubleshooting Initiation Issues.

References

Preventing elimination side reactions when using (1-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Elimination Side Reactions

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted elimination side reactions when using (1-Bromoethyl)cyclohexane, a secondary alkyl halide. Due to its structure, this substrate is prone to competing substitution (SN1/SN2) and elimination (E1/E2) reactions. This guide provides strategies to favor the desired substitution pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing significant amounts of ethylidenecyclohexane and 1-ethylcyclohex-1-ene as byproducts in my reaction?

A1: The formation of alkene byproducts is a result of a competing elimination reaction (primarily E2, but also E1 under certain conditions). This compound is a secondary alkyl halide, which is susceptible to both substitution and elimination pathways.[1][2] Several factors can favor the undesired elimination reaction:

  • Use of a strong or sterically hindered base: Reagents like hydroxide (OH⁻), alkoxides (RO⁻), or potassium tert-butoxide (t-BuOK) can act as a base, abstracting a proton from a carbon adjacent to the C-Br bond, leading to an alkene.[3][4]

  • High reaction temperatures: Elimination reactions are generally favored over substitution at higher temperatures.[5][6] This is because elimination results in an increase in the number of product molecules, which is entropically favored, and this effect is magnified at higher temperatures.[7]

  • Steric hindrance: The bulky cyclohexane ring can sterically hinder the backside attack required for an SN2 reaction, making the competing E2 pathway more favorable.

Q2: How can I minimize the formation of elimination byproducts and maximize the yield of the substitution product?

A2: To favor nucleophilic substitution (specifically SN2 to avoid carbocation rearrangements), reaction conditions must be carefully controlled. Key strategies include:

  • Choice of Nucleophile: Use a strong nucleophile that is a weak base.[3] Species such as azide (N₃⁻), cyanide (CN⁻), halides (I⁻, Br⁻), and thiolates (RS⁻) are excellent choices as they are highly nucleophilic but not strongly basic.[3] Avoid strong bases like alkoxides and hydroxides.

  • Solvent Selection: Use a polar aprotic solvent. Solvents like DMSO, DMF, or acetone enhance the reactivity of the nucleophile and favor the SN2 pathway.[3] They do not form a tight solvent shell around the nucleophile, leaving it "naked" and more reactive.[8] Polar protic solvents (like water or alcohols) can stabilize the carbocation intermediate in SN1/E1 reactions and can solvate the nucleophile, reducing its effectiveness for SN2.[9][10]

  • Temperature Control: Run the reaction at the lowest feasible temperature. Lower temperatures kinetically favor the substitution pathway, as elimination reactions typically have a higher activation energy.[6][11]

Q3: How does the stereochemistry of the cyclohexane ring affect the E2 elimination reaction?

A3: The E2 reaction has a strict stereochemical requirement: the β-hydrogen and the bromine leaving group must be in an anti-periplanar (180°) arrangement.[12] In a cyclohexane chair conformation, this requirement is only met when both the β-hydrogen and the bromine are in axial positions.[13][14] The (1-bromoethyl) group will preferentially occupy the more stable equatorial position to minimize steric strain. While the ring can flip to place the leaving group in the required axial position, this conformation is less stable. The E2 reaction can only proceed from this less-stable, higher-energy conformation, which can slow the rate of elimination.[15]

Data Presentation: Factors Influencing Reaction Pathways

The outcome of reacting this compound is a competition between four possible mechanisms. The following table summarizes the optimal conditions for each pathway. To suppress elimination, focus on creating conditions favorable for SN2.

FactorSN2 (Favored Substitution)E2 (Favored Elimination)SN1 / E1 (Possible Side Reactions)
Substrate Secondary (Unhindered)Secondary, TertiaryTertiary, Secondary (Benzylic/Allylic)
Nucleophile/Base Strong Nucleophile, Weak Base (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻)[3]Strong, Sterically Hindered Base (e.g., t-BuOK) or Strong, Unhindered Base (e.g., RO⁻, OH⁻)[16]Weak Nucleophile, Weak Base (e.g., H₂O, ROH)[1]
Solvent Polar Aprotic (e.g., DMSO, DMF, Acetone)[8]Polar Aprotic or Polar Protic[9]Polar Protic (e.g., H₂O, ROH)[8]
Temperature Low Temperature[11]High Temperature[5]High Temperature favors E1 over SN1[7]
Kinetics Bimolecular: Rate = k[Substrate][Nu]Bimolecular: Rate = k[Substrate][Base]Unimolecular: Rate = k[Substrate]
Stereochemistry Inversion of configuration[17][18]Requires anti-periplanar H and LG[12]Racemization (SN1) / Zaitsev's Rule (E1)[19]

Visualizations

The following diagrams illustrate the key concepts in controlling the reaction pathway.

G sub This compound + Nucleophile/Base ts_sn2 SN2 Transition State (Backside Attack) sub->ts_sn2 SN2 Path (Low Temp, Weak Base) ts_e2 E2 Transition State (Anti-periplanar H abstraction) sub->ts_e2 E2 Path (High Temp, Strong Base) prod_sn2 Substitution Product ts_sn2->prod_sn2 prod_e2 Elimination Product (Alkene) ts_e2->prod_e2

Caption: Competing SN2 and E2 reaction pathways for a secondary alkyl halide.

G start Start: Choose Reaction Conditions q_base Is the reagent a strong base (e.g., RO⁻)? start->q_base a_base_yes High risk of E2. Consider alternative reagent. q_base->a_base_yes Yes a_base_no Good. Reagent is likely a strong nucleophile/weak base. q_base->a_base_no No q_solvent Choose Solvent a_base_no->q_solvent a_solvent_aprotic Use Polar Aprotic Solvent (DMSO, DMF, Acetone) to enhance SN2 rate. q_solvent->a_solvent_aprotic Optimal a_solvent_protic Avoid Polar Protic Solvents (H₂O, ROH) which may induce SN1/E1. q_solvent->a_solvent_protic Suboptimal q_temp Set Temperature a_solvent_aprotic->q_temp a_temp_low Use Low Temperature (e.g., 0°C to RT) to disfavor elimination. q_temp->a_temp_low Optimal a_temp_high Avoid Heat, as it strongly favors elimination. q_temp->a_temp_high Suboptimal end Proceed with Reaction (Favors SN2 Product) a_temp_low->end

Caption: Decision workflow for selecting conditions to minimize elimination.

Caption: E2 requires an axial leaving group (Br) and an axial β-hydrogen.

Experimental Protocol: Maximizing SN2 Product with Sodium Azide

This protocol is designed to favor the SN2 pathway for the reaction of this compound with sodium azide to yield 1-azido-1-ethylcyclohexane.

Objective: To synthesize the substitution product with minimal formation of elimination byproducts.

Materials and Equipment:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel, rotary evaporator

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (e.g., nitrogen).

  • Reagents: To the flask, add this compound (1.0 eq) and sodium azide (1.5 eq).

  • Solvent: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the alkyl halide.

  • Reaction: Stir the mixture at room temperature (or slightly below, e.g., 0-5 °C, to further disfavor elimination) and monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and wash sequentially with water (2x), saturated aqueous sodium bicarbonate solution (1x), and finally brine (1x).

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography or distillation to isolate the desired 1-azido-1-ethylcyclohexane.

References

Technical Support Center: (1-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals, providing essential information on the stability and storage of (1-Bromoethyl)cyclohexane. Please consult your institution's specific safety protocols before handling this chemical.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2] The container must be kept tightly closed to prevent exposure to moisture and air.[2][3] For long-term storage, refrigeration at 2-8°C is recommended.

Q2: How can I tell if my this compound has degraded?

A2: Visual inspection is the first step. A pure compound should be a clear, colorless liquid.[4] The development of a yellow or brown color often indicates degradation. For a quantitative assessment, purity should be verified using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy before use.

Q3: What factors can cause this compound to degrade?

A3: Several factors can promote the degradation of this compound:

  • Temperature: Elevated temperatures can provide the energy needed for elimination or substitution reactions.[5]

  • Bases: The presence of bases will significantly promote dehydrohalogenation, an elimination reaction that forms alkenes.[4]

  • Nucleophiles: As a reactive alkyl bromide, it will readily undergo substitution reactions with various nucleophiles, including water, alcohols, amines, and cyanides.[4]

  • Moisture: Water can hydrolyze the compound, leading to the formation of 1-cyclohexylethanol and hydrobromic acid.[6]

  • Light: While not explicitly detailed in the search results, similar halogenated hydrocarbons can be light-sensitive. It is good practice to store it in an amber or opaque container.

Q4: What are the common degradation pathways and products?

A4: The primary degradation pathways are elimination and nucleophilic substitution, owing to the fact that bromide is a good leaving group.[4][5]

  • Elimination: In the presence of a base, this compound undergoes an E2 elimination reaction to yield two main alkene products: ethylidenecyclohexane (major product) and vinylcyclohexane (minor product).[4]

  • Substitution: When exposed to nucleophiles, it undergoes SN1 or SN2 reactions. For instance, solvolysis in methanol under heat yields two ether products alongside the three elimination products.[5][7] Hydrolysis with water will produce 1-cyclohexylethanol.

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents and strong bases.[8][9] Contact with these substances can lead to vigorous reactions and rapid decomposition.

Q6: Are there any recommended stabilizers for this compound?

A6: While some commercial alkyl halides are supplied with stabilizers like propylene oxide or copper, no specific stabilizer is commonly mentioned for this compound.[10] The most effective way to ensure stability is to adhere strictly to the recommended storage and handling conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Compound has developed a yellow/brown color. Degradation has occurred, likely through elimination or oxidation, forming impurities.Confirm purity using GC or NMR. If purity is compromised, purify the compound by vacuum distillation (Boiling Point: 70.5-71°C at 6 Torr).[4] Review storage procedures to ensure the container is sealed and protected from heat and light.
Decreased purity confirmed by analysis. Slow decomposition due to suboptimal storage conditions.Transfer the compound to a fresh, dry container, preferably under an inert atmosphere (e.g., Argon or Nitrogen). Store in a refrigerator (2-8°C).
Unexpected alkene or alcohol/ether byproducts in a reaction. The starting material may have been partially degraded, or the reaction conditions are promoting side reactions.1. Always verify the purity of this compound before starting your experiment. 2. Re-evaluate your reaction conditions. High temperatures and basic conditions favor elimination.[4] Consider using a non-nucleophilic base if elimination is undesirable.
Reaction fails to proceed or gives low yield. The reactant may have hydrolyzed to 1-cyclohexylethanol due to moisture contamination.Ensure all glassware is oven-dried and reactions are run under anhydrous conditions. Use a freshly opened or purified bottle of the reagent.

Quantitative Data Summary

PropertyValueSource(s)
Molecular Formula C₈H₁₅Br[11][12]
Molecular Weight 191.11 g/mol [11][13]
Physical State Liquid at room temperature[4]
Boiling Point 70.5-71°C (at 6 Torr)[4][12]
Density ~1.21 g/cm³ (at 25°C)[4][12]
GHS Hazard Statements H227 (Combustible liquid), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[11]
Recommended Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[1][2][3]

Experimental Protocols

Protocol: Purity Assessment by Gas Chromatography (GC-FID)

This protocol provides a general method to assess the purity of this compound and detect volatile impurities or degradation products.

1. Objective: To determine the percentage purity of a this compound sample.

2. Materials & Equipment:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary Column: DB-5 or similar non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen, high purity

  • Sample: this compound

  • Solvent: Dichloromethane or Hexane (GC grade)

  • Autosampler vials and caps

  • Microsyringe

3. Sample Preparation:

  • Prepare a dilute solution of the this compound sample by dissolving ~5 µL in 1 mL of solvent in a clean vial.

  • Cap the vial and mix thoroughly.

4. GC-FID Conditions (Example):

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: Hold at 200°C for 5 minutes

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

5. Data Analysis:

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the area percentage of the main peak corresponding to this compound. This provides an estimation of the sample's purity. Degradation products like ethylidenecyclohexane and vinylcyclohexane would appear as separate, earlier-eluting peaks.

Visualizations

Stability_Troubleshooting_Workflow start Start: Stability Issue Suspected visual_check Visually Inspect Sample start->visual_check color_check Is the liquid discolored (yellow/brown)? visual_check->color_check analytical_check Assess Purity via GC or NMR color_check->analytical_check Yes color_check->analytical_check No purity_ok Is purity acceptable for the intended use? analytical_check->purity_ok purify Purify by Vacuum Distillation purity_ok->purify No use_compound Proceed with Experiment purity_ok->use_compound Yes purify->analytical_check Re-assess purity review_storage Review Storage Conditions: - Tightly sealed? - Cool, dry, dark place? purify->review_storage stop Stop: Obtain a new batch or purify existing stock review_storage->stop

Caption: Troubleshooting workflow for assessing this compound stability.

References

Troubleshooting low conversion rates in reactions with (1-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (1-Bromoethyl)cyclohexane. The following information is designed to help you diagnose and resolve issues related to low conversion rates in your reactions.

Troubleshooting Low Conversion Rates

Low conversion rates in reactions involving this compound often stem from the inherent competition between nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) pathways. As a secondary alkyl halide, the reaction outcome is highly sensitive to a variety of experimental parameters.

Q1: My nucleophilic substitution reaction with this compound is giving a low yield of the desired substitution product and a significant amount of an alkene byproduct. What is the likely cause and how can I fix it?

A1: This is a classic case of competing elimination reactions (E1 or E2). The conditions you are using likely favor the elimination pathway. Here’s a breakdown of potential causes and solutions:

  • Strongly Basic Nucleophile: If your nucleophile is also a strong base (e.g., hydroxides, alkoxides), it can readily abstract a proton from a carbon adjacent to the carbon-bromine bond, leading to an E2 reaction.

    • Solution: If your desired reaction is SN2, switch to a less basic nucleophile that is still a good nucleophile (e.g., azide, cyanide, or a thiol). If the SN1 pathway is an option, using a weak nucleophile/weak base (e.g., water, alcohols) will favor this route, although it will compete with E1.

  • High Reaction Temperature: Higher temperatures generally favor elimination over substitution because elimination reactions have a higher activation energy and result in an increase in entropy.[1]

    • Solution: Try running your reaction at a lower temperature. This will favor the substitution pathway which typically has a lower activation energy.

  • Solvent Choice: The solvent plays a critical role in determining the reaction pathway.

    • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can stabilize the carbocation intermediate, favoring SN1 and E1 pathways. They can also solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination.

    • Polar Aprotic Solvents (e.g., acetone, DMF, DMSO): These solvents are generally preferred for SN2 reactions as they do not solvate the nucleophile as strongly, thus enhancing its nucleophilicity.

Troubleshooting Summary for Low Substitution Yield:

IssuePossible CauseRecommended Solution
High Alkene ByproductStrong, bulky base used as a nucleophile.Use a less basic, non-bulky nucleophile (e.g., NaN3, NaCN).
High reaction temperature.Decrease the reaction temperature.
Polar protic solvent used.Switch to a polar aprotic solvent (e.g., Acetone, DMSO) to favor SN2.
Q2: I am trying to perform an elimination reaction with this compound to synthesize an alkene, but the conversion is poor. How can I increase the yield of my elimination product?

A2: To favor elimination, you need to create conditions that specifically promote the E1 or E2 pathway. Here are the key factors to consider:

  • Base Strength and Steric Hindrance: A strong, sterically hindered base is ideal for promoting E2 elimination while minimizing the competing SN2 reaction. The bulky base will have difficulty accessing the electrophilic carbon for substitution but can readily abstract a proton from the less hindered beta-carbon.

    • Solution: Use a strong, bulky base such as potassium tert-butoxide (t-BuOK).

  • Temperature: As mentioned previously, higher temperatures favor elimination.

    • Solution: Increase the reaction temperature. Refluxing the reaction mixture is a common strategy.

  • Solvent: A less polar solvent that does not favor ionization will promote the concerted E2 mechanism.

    • Solution: Solvents like ethanol or tert-butanol are often used for E2 reactions.

  • Stereochemistry (for E2): The E2 reaction requires a specific anti-periplanar arrangement of a beta-hydrogen and the bromine leaving group. In the cyclohexane chair conformation, this means both the hydrogen and the bromine must be in axial positions.[2]

    • Consideration: While this compound has free rotation around the carbon-carbon single bond of the ethyl group, the conformation of the cyclohexane ring can influence reaction rates.

Troubleshooting Summary for Low Elimination Yield:

IssuePossible CauseRecommended Solution
Low Alkene YieldWeak or non-bulky base used.Use a strong, sterically hindered base (e.g., potassium tert-butoxide).
Low reaction temperature.Increase the reaction temperature (consider reflux).
Inappropriate solvent.Use a solvent that favors elimination, such as ethanol or tert-butanol.

Frequently Asked Questions (FAQs)

Q: Is this compound chiral?

A: Yes, the carbon atom bonded to the bromine atom is a stereocenter, meaning this compound exists as a pair of enantiomers (R and S).

Q: Will SN2 reactions with this compound proceed with inversion of stereochemistry?

A: Yes, a successful SN2 reaction at the chiral center will result in an inversion of the stereochemical configuration.

Q: Which is the major elimination product, the Zaitsev or Hofmann product?

A: With a small, strong base like sodium ethoxide, the major product will likely be the more substituted (Zaitsev) alkene, which is ethylidenecyclohexane. With a bulky base like potassium tert-butoxide, the major product is more likely to be the less substituted (Hofmann) alkene, vinylcyclohexane.

Q: Can carbocation rearrangements occur in reactions with this compound?

A: Yes, if the reaction proceeds through an SN1 or E1 mechanism, a secondary carbocation is formed. While this secondary carbocation is adjacent to a tertiary carbon on the cyclohexane ring, a hydride shift to form a more stable tertiary carbocation is possible, which could lead to rearranged products.

Experimental Protocols

The following are generalized protocols for common reactions with secondary alkyl halides and can be adapted for this compound. Optimization may be required.

Protocol 1: SN2 Reaction with Sodium Azide

This protocol describes the synthesis of (1-azidoethyl)cyclohexane.

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography or distillation.

Protocol 2: E2 Reaction with Potassium tert-Butoxide

This protocol describes the synthesis of ethylidenecyclohexane and vinylcyclohexane.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol, anhydrous

  • Diethyl ether

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide (1.2 eq) in anhydrous tert-butanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 eq) in a small amount of anhydrous tert-butanol dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation (the alkene products are volatile).

  • The product ratio can be determined by GC analysis or NMR spectroscopy.

Visualizing Reaction Pathways

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low conversion rates in reactions with this compound.

Troubleshooting_Workflow Troubleshooting Low Conversion Rates start Low Conversion Rate Observed desired_product What is the desired product? start->desired_product substitution Substitution Product (SN1/SN2) desired_product->substitution Substitution elimination Elimination Product (E1/E2) desired_product->elimination Elimination check_nucleophile Is the nucleophile also a strong base? substitution->check_nucleophile check_base Is a strong, bulky base used? elimination->check_base use_less_basic_nu Action: Use a less basic nucleophile (e.g., N3-, CN-) check_nucleophile->use_less_basic_nu Yes check_temp_sub Is the reaction temperature high? check_nucleophile->check_temp_sub No strong_base Yes weak_base No lower_temp Action: Lower the reaction temperature check_temp_sub->lower_temp Yes check_solvent_sub What is the solvent type? check_temp_sub->check_solvent_sub No high_temp_sub Yes low_temp_sub No use_aprotic Action: Switch to a polar aprotic solvent (e.g., Acetone, DMSO) check_solvent_sub->use_aprotic Polar Protic protic_sub Polar Protic aprotic_sub Polar Aprotic use_strong_bulky_base Action: Use a strong, bulky base (e.g., t-BuOK) check_base->use_strong_bulky_base No check_temp_elim Is the reaction temperature low? check_base->check_temp_elim Yes strong_bulky_base Yes weak_nonbulky_base No increase_temp Action: Increase the reaction temperature check_temp_elim->increase_temp Yes low_temp_elim Yes high_temp_elim No

Caption: A flowchart for troubleshooting low conversion rates.

Competing Reaction Pathways

This diagram illustrates the competition between SN2 and E2 pathways for this compound.

Competing_Pathways SN2 vs. E2 Competition cluster_sn2 cluster_e2 reactant This compound transition_state_sn2 [Nu---C---Br]‡ reactant->transition_state_sn2 Backside Attack transition_state_e2 [Nu---H---C---C---Br]‡ reactant->transition_state_e2 Proton Abstraction nucleophile_base Nucleophile/Base (Nu:-) nucleophile_base->transition_state_sn2 nucleophile_base->transition_state_e2 sn2_path SN2 Pathway conditions_sn2 Favored by: - Strong, non-basic nucleophile - Polar aprotic solvent - Lower temperature sn2_path->conditions_sn2 e2_path E2 Pathway conditions_e2 Favored by: - Strong, bulky base - Higher temperature e2_path->conditions_e2 substitution_product Substitution Product transition_state_sn2->substitution_product elimination_product Elimination Product (Alkene) transition_state_e2->elimination_product

Caption: SN2 vs. E2 reaction pathways for this compound.

References

Technical Support Center: Solvent Effects on (1-Bromoethyl)cyclohexane Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting experiments involving the effect of solvent on the reactivity of (1-Bromoethyl)cyclohexane. This resource offers detailed experimental protocols, data presentation, troubleshooting advice, and visual aids to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What type of reaction occurs when this compound is subjected to solvolysis?

A1: The solvolysis of this compound, a secondary alkyl halide, typically proceeds through a competition between first-order nucleophilic substitution (SN1) and first-order elimination (E1) reaction pathways. This is particularly true in polar protic solvents, where the solvent acts as the nucleophile (for SN1) and the base (for E1).[1]

Q2: How does the solvent affect the rate of reaction?

A2: The rate of both SN1 and E1 reactions is highly dependent on the polarity of the solvent. Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at promoting these reactions. They can stabilize the carbocation intermediate and the leaving group through hydrogen bonding and dipole-dipole interactions, which lowers the activation energy of the rate-determining step (carbocation formation). Therefore, increasing the polarity of the solvent will generally increase the overall rate of solvolysis.

Q3: How does the solvent influence the product distribution between SN1 and E1?

A3: The ratio of SN1 to E1 products is influenced by the nucleophilicity versus the basicity of the solvent. Solvents that are more basic will favor the E1 pathway, leading to a higher yield of alkenes. Conversely, solvents that are more nucleophilic will favor the SN1 pathway, resulting in a greater proportion of substitution products (ethers or alcohols). Temperature also plays a key role; higher temperatures generally favor elimination over substitution.

Q4: What are the expected products from the solvolysis of this compound in a solvent like methanol?

A4: When this compound is heated in methanol, a mixture of products is expected. The SN1 pathway leads to the formation of two stereoisomeric ethers (1-methoxyethyl)cyclohexane. The E1 pathway can produce up to three different alkenes: 1-ethylidenecyclohexane, (E)-1-ethylcyclohexene, and (Z)-1-ethylcyclohexene.[1]

Data Presentation

The following table provides illustrative data on how solvent polarity affects the relative rate and product distribution for the solvolysis of a typical secondary alkyl bromide at a constant temperature. Note that this data is representative and actual values for this compound may vary.

Solvent (Composition)Dielectric Constant (ε)Relative Rate (k_rel)% SN1 Product (Ether/Alcohol)% E1 Product (Alkene)
80% Ethanol / 20% Water65.41007525
60% Ethanol / 40% Water71.83508515
40% Ethanol / 60% Water78.012009010
100% Ethanol24.356040
100% Methanol32.6156535
Acetic Acid6.20.14060

Experimental Protocols

Protocol 1: Determination of Solvolysis Rate by Titration

This protocol describes a method to determine the rate of solvolysis of this compound in an aqueous ethanol solvent system by monitoring the production of hydrobromic acid (HBr).

Materials:

  • This compound

  • Ethanol (absolute)

  • Deionized water

  • Standardized sodium hydroxide (NaOH) solution (approx. 0.02 M)

  • Phenolphthalein indicator solution

  • Volumetric flasks, pipettes, burette, conical flasks

  • Constant temperature water bath

Procedure:

  • Solvent Preparation: Prepare the desired aqueous ethanol solvent mixture (e.g., 80% ethanol by volume) in a volumetric flask.

  • Reaction Setup: Pipette a known volume (e.g., 50.0 mL) of the solvent mixture into a conical flask. Add a few drops of phenolphthalein indicator.

  • Equilibration: Place the flask in a constant temperature water bath (e.g., 25°C) and allow it to equilibrate for at least 10 minutes.

  • Initiation of Reaction: Add a known amount of this compound (e.g., 0.1 mmol) to the flask, start a timer immediately, and swirl to mix.

  • Titration: Immediately titrate the liberated HBr with the standardized NaOH solution. The endpoint is the first persistent faint pink color. Record the volume of NaOH added and the time.

  • Monitoring: Continue to titrate the reaction mixture at regular time intervals, recording the volume of NaOH required to reach the endpoint at each time point.

  • Infinity Titration: After a period equivalent to at least 10 half-lives, or by heating the reaction mixture to drive it to completion, perform a final titration to determine the total amount of HBr produced (V∞).

  • Data Analysis: The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH at time t. The slope of the line will be -k.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of the product mixture to determine the ratio of SN1 to E1 products.

Materials:

  • Reaction mixture from the solvolysis experiment

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na2SO4)

  • GC-MS instrument with a suitable capillary column (e.g., VF-624ms)[2]

  • Autosampler vials

Procedure:

  • Workup: After the reaction is complete, quench the reaction with cold deionized water.

  • Extraction: Extract the organic products from the aqueous mixture with dichloromethane (3 x 20 mL).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentration: Carefully remove the solvent under reduced pressure.

  • Sample Preparation: Dilute a small amount of the concentrated product mixture in a suitable solvent (e.g., dichloromethane) to an appropriate concentration for GC-MS analysis.[3]

  • GC-MS Analysis: Inject the sample into the GC-MS. The gas chromatograph will separate the different products based on their boiling points and polarities, and the mass spectrometer will help in their identification by providing their mass spectra.[4]

  • Quantification: The relative ratio of the SN1 and E1 products can be determined by integrating the peak areas of the corresponding compounds in the gas chromatogram.

Mandatory Visualizations

SN1_E1_Pathway sub This compound carbocation Secondary Carbocation Intermediate sub->carbocation Rate-determining step (Solvent Polarity Dependent) sn1_product SN1 Products (Ethers) carbocation->sn1_product Nucleophilic Attack (Solvent as Nucleophile) e1_product E1 Products (Alkenes) carbocation->e1_product Deprotonation (Solvent as Base)

Caption: Competing SN1 and E1 pathways for this compound solvolysis.

experimental_workflow start Start: this compound + Solvent reaction Solvolysis Reaction (Constant Temperature) start->reaction split reaction->split kinetics Kinetic Analysis (Titration) split->kinetics product_analysis Product Analysis (GC-MS) split->product_analysis rate_constant Determine Rate Constant (k) kinetics->rate_constant product_ratio Determine SN1/E1 Ratio product_analysis->product_ratio

Caption: Experimental workflow for studying solvent effects.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Reaction rate is too fast/slow to measure accurately. - Solvent polarity is too high/low.- Temperature is too high/low.- Adjust the solvent composition. For slower rates, use a less polar solvent (e.g., higher ethanol concentration). For faster rates, increase the water content.- Adjust the temperature of the water bath. A 10°C change can roughly double or halve the reaction rate.
Endpoint of titration is difficult to determine. - Indicator choice is not optimal.- pH change at the endpoint is not sharp.- Ensure phenolphthalein is used as the indicator.- Use a pH meter for more accurate endpoint determination.
Poor separation of products in GC. - Incorrect GC column or temperature program.- Use a mid-polarity column (e.g., VF-624ms).- Optimize the temperature ramp to improve separation of isomers.
Unexpected products observed in GC-MS. - Carbocation rearrangement.- Presence of impurities in the starting material or solvent.- The secondary carbocation formed from this compound is unlikely to undergo significant rearrangement. However, for other secondary halides, this is a possibility. Analyze the mass spectra to identify the structures of the unexpected products.- Purify the starting material and use high-purity solvents.
Low yield of products. - Incomplete reaction.- Loss of volatile products during workup.- Ensure the reaction has proceeded for a sufficient amount of time (at least 10 half-lives).- Be cautious during solvent removal; use a rotary evaporator at a moderate temperature and pressure.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with (1-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving (1-bromoethyl)cyclohexane. This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this sterically hindered secondary alkyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges with this compound stem from its structure as a sterically hindered secondary alkyl bromide. These challenges include:

  • Slow Oxidative Addition: The C(sp³)–Br bond is less reactive than C(sp²)–Br bonds found in aryl or vinyl bromides, often necessitating more reactive catalyst systems.

  • β-Hydride Elimination: This is a common and often problematic side reaction with secondary alkyl halides, leading to the formation of an alkene byproduct (ethylidenecyclohexane) and hydrodehalogenation of the starting material. This side reaction becomes more prevalent with increased steric hindrance.

  • Steric Hindrance: The bulky cyclohexyl group adjacent to the reactive center can impede the approach of the catalyst and the coupling partner, slowing down the desired reaction.

Q2: Which cross-coupling reactions are most suitable for this compound?

A2: While several cross-coupling reactions can be adapted for C(sp³)-C(sp²) bond formation, Negishi and Suzuki-Miyaura couplings are generally the most promising for secondary alkyl halides like this compound.

  • Negishi Coupling: This method utilizes organozinc reagents, which are highly reactive and can overcome the lower reactivity of secondary alkyl bromides. Nickel- and palladium-based catalysts have shown success in these couplings.[1][2]

  • Suzuki-Miyaura Coupling: While more challenging due to the lower reactivity of organoboron reagents compared to organozincs, recent advancements in ligand design have enabled the successful coupling of sterically demanding secondary alkylboronic acids with aryl halides.[3][4] This suggests that with the right catalyst system, the coupling of this compound with organoboron reagents is feasible.

Q3: Are Heck and Sonogashira couplings viable options for this compound?

A3: Traditional Heck and Sonogashira couplings are less common for unactivated secondary alkyl halides.

  • Heck Reaction: The classical Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. While there are examples of Heck-type reactions with alkyl halides, they often require specialized conditions, and the efficiency can be low for sterically hindered substrates. Visible light-induced methods have shown promise for some alkyl halides.[5]

  • Sonogashira Coupling: This reaction typically couples terminal alkynes with aryl or vinyl halides. Direct coupling with unactivated alkyl halides is not a standard application of this reaction.

Troubleshooting Guides

Issue 1: Low or No Conversion of this compound

This is a frequent issue arising from the inherent low reactivity of the C(sp³)–Br bond and steric hindrance.

Troubleshooting Workflow for Low Conversion

start Low or No Conversion reagent_quality Verify Reagent Quality (this compound, coupling partner, base, solvent) start->reagent_quality inert_atmosphere Ensure Inert Atmosphere (Degas solvent, use Schlenk line/glovebox) reagent_quality->inert_atmosphere Reagents OK reagents_ok Reagents OK reagent_quality->reagents_ok catalyst_activity Assess Catalyst/Ligand Activity inert_atmosphere->catalyst_activity Atmosphere OK atmosphere_ok Atmosphere OK inert_atmosphere->atmosphere_ok increase_temp Increase Reaction Temperature catalyst_activity->increase_temp Catalyst OK catalyst_ok Catalyst OK catalyst_activity->catalyst_ok screen_catalyst Screen Different Catalysts (e.g., Ni-based systems for Negishi) increase_temp->screen_catalyst improved_conversion Improved Conversion increase_temp->improved_conversion screen_ligand Screen Different Ligands (Bulky, electron-rich phosphines or N-heterocyclic carbenes) screen_catalyst->screen_ligand screen_catalyst->improved_conversion screen_ligand->improved_conversion still_low Still Low Conversion screen_ligand->still_low

Caption: Troubleshooting workflow for low or no conversion.

Issue 2: Significant Formation of Elimination Byproduct (Ethylidenecyclohexane)

β-hydride elimination is a major competitive pathway for secondary alkyl halides.

Troubleshooting Workflow for β-Hydride Elimination

start Significant β-Hydride Elimination lower_temp Lower Reaction Temperature start->lower_temp ligand_choice Optimize Ligand Selection (Use bulky ligands like AntPhos or CPhos to disfavor β-hydride elimination) lower_temp->ligand_choice elimination_minimized Elimination Minimized lower_temp->elimination_minimized base_choice Screen Weaker/Bulky Bases (e.g., CsF, K3PO4) ligand_choice->base_choice ligand_choice->elimination_minimized solvent_choice Change Solvent (Less polar solvents can sometimes suppress elimination) base_choice->solvent_choice base_choice->elimination_minimized solvent_choice->elimination_minimized still_elimination Still Significant Elimination solvent_choice->still_elimination

Caption: Troubleshooting workflow for β-hydride elimination.

Catalyst System Comparison

The choice of catalyst and ligand is critical for a successful cross-coupling with this compound. Below is a summary of catalyst systems reported for similar secondary alkyl bromides.

Table 1: Catalyst Systems for Negishi Coupling of Secondary Alkyl Bromides

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Notes
Ni(cod)₂s-Bu-Pybox-DMA/THFRoom Temp.70-90Effective for a range of functionalized secondary alkyl bromides.[1]
Pd₂(dba)₃CPhos-Toluene8085-95The CPhos ligand is designed to promote reductive elimination over β-hydride elimination.[2]
Pd₂(dba)₃PCyp₃NMITHF/NMP80-Inefficient for secondary alkyl halides under these conditions.[6]

Table 2: Catalyst Systems for Suzuki-Miyaura Coupling of Secondary Alkyl Halides/Boronic Acids

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Notes
Pd(OAc)₂AntPhosK₃PO₄Toluene11070-90AntPhos is effective for sterically demanding aryl-alkyl couplings.[3]
Pd(OAc)₂[HP(t-Bu)₂Me]BF₄KOt-But-amyl alcoholRoom Temp.62-93Effective for coupling with aryl boronic acids.
NiBr₂·diglymeLigandKOt-BuDioxaneRoom Temp.53-93Nickel-catalyzed Suzuki coupling of secondary alkyl bromides.

Experimental Protocols

General Protocol for Nickel-Catalyzed Negishi Coupling of a Secondary Alkyl Bromide [1]

  • Catalyst Preparation: In a nitrogen-filled glovebox, add Ni(cod)₂ (4 mol %) and s-Bu-Pybox (8 mol %) to a vial.

  • Reaction Setup: In a separate vial, add the aryl zinc reagent (1.2 equivalents) and a solution of this compound (1.0 equivalent) in a mixture of DMA and THF.

  • Reaction Execution: Add the substrate solution to the catalyst mixture and stir at room temperature.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Halide with a Secondary Alkylboronic Acid [3]

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (1 mol %), AntPhos (1.2 mol %), and K₃PO₄ (2.0 equivalents).

  • Reagent Addition: Add the aryl bromide (1.0 equivalent), the secondary alkylboronic acid (1.5 equivalents), and toluene.

  • Reaction Execution: Stir the reaction mixture at 110 °C for 12 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Logical Relationship for Catalyst Selection

start Starting Material: This compound coupling_type Choose Coupling Type start->coupling_type negishi Negishi Coupling (Organozinc Reagent) coupling_type->negishi High Reactivity Needed suzuki Suzuki-Miyaura Coupling (Organoboron Reagent) coupling_type->suzuki Milder Conditions Preferred ni_catalyst Select Ni-based Catalyst (e.g., Ni(cod)₂/s-Bu-Pybox) negishi->ni_catalyst Room Temperature pd_catalyst_negishi Select Pd-based Catalyst (e.g., Pd₂(dba)₃/CPhos) negishi->pd_catalyst_negishi Higher Temperature pd_catalyst_suzuki Select Pd-based Catalyst (e.g., Pd(OAc)₂/AntPhos) suzuki->pd_catalyst_suzuki optimization Reaction Optimization (Temperature, Solvent, Base) ni_catalyst->optimization pd_catalyst_negishi->optimization pd_catalyst_suzuki->optimization

Caption: Decision pathway for catalyst selection.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of (1-Bromoethyl)cyclohexane and Related Bromoalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (1-Bromoethyl)cyclohexane and its structural analogs. Understanding the spectral characteristics of these compounds is crucial for structural elucidation, reaction monitoring, and quality control in synthetic and medicinal chemistry. This document presents available experimental and predicted NMR data, detailed experimental protocols, and visual aids to facilitate data interpretation and application.

¹H and ¹³C NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and selected alternative bromoalkanes. Direct experimental data for this compound is limited in publicly accessible databases. Therefore, predicted data and data from closely related structures are included for a comprehensive comparison.

Table 1: ¹H NMR Chemical Shift (δ) Data

CompoundFunctional GroupChemical Shift (ppm)Multiplicity
This compound -CH(Br)CH₃~4.1 (Predicted)Quartet
-CH(Br)CH₃~1.8 (Predicted)Doublet
Cyclohexyl-H1.0 - 2.0 (Broad Multiplet)Multiplet
Bromocyclohexane -CH(Br)-~4.1Multiplet
Cyclohexyl-H1.2 - 2.2Multiplet
(Bromomethyl)cyclohexane -CH₂Br~3.2Doublet
Cyclohexyl-H0.9 - 1.9Multiplet
1-Bromo-1-methylcyclohexane -C(Br)CH₃~1.7Singlet
Cyclohexyl-H1.2 - 2.1Multiplet

Table 2: ¹³C NMR Chemical Shift (δ) Data

CompoundCarbon AtomChemical Shift (ppm)
This compound -CH(Br)CH₃~60 (Predicted)
-CH(Br)CH₃~25 (Predicted)
Cyclohexyl carbons25 - 45 (Predicted)
Bromocyclohexane [1]C1 (-CHBr)55.4
C2, C636.5
C3, C525.6
C427.6
(Bromomethyl)cyclohexane -CH₂Br~40
Cyclohexyl carbons25 - 35
1-Bromo-1-methylcyclohexane [2]-C(Br)CH₃~70
-C(Br)CH₃~30
Cyclohexyl carbons22 - 40

Experimental Protocols

High-quality NMR spectra are essential for accurate structural analysis. The following are generalized protocols for acquiring ¹H and ¹³C NMR spectra for compounds similar to this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-20 mg of the solid sample or measure 10-50 µL of the liquid sample.

  • Solvent Selection: Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to provide a reference signal at 0.00 ppm.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

¹H NMR Spectroscopy Acquisition
  • Spectrometer: A 300-500 MHz NMR spectrometer is typically sufficient.

  • Pulse Program: A standard one-pulse sequence (e.g., 'zg' on Bruker instruments) is used.

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 8 to 16 scans for a reasonably concentrated sample.

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy Acquisition
  • Spectrometer: A 75-125 MHz NMR spectrometer is commonly used.

  • Pulse Program: A proton-decoupled one-pulse sequence (e.g., 'zgpg' on Bruker instruments) is typically employed to simplify the spectrum to singlets for each unique carbon.

  • Acquisition Parameters:

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 128 to 1024 scans, or more, depending on the sample concentration, due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2-10 seconds.

    • Acquisition Time: 1-2 seconds.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

Visualizing the NMR Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR data.

NMR_Workflow cluster_processing Processing Steps A Sample Preparation B NMR Spectrometer Setup A->B C Data Acquisition (FID) B->C D Data Processing C->D E Spectral Analysis D->E D1 Fourier Transform F Structure Elucidation E->F D2 Phasing D1->D2 D3 Baseline Correction D2->D3 D4 Integration (¹H) D3->D4 for ¹H NMR

Caption: Logical workflow for NMR analysis.

Visualizing Spin-Spin Coupling in this compound

The diagram below illustrates the expected spin-spin coupling pattern for the ethyl group in this compound, a key feature in its ¹H NMR spectrum.

Spin_Spin_Coupling CH Methine Proton -CH(Br)- CH3 Methyl Protons -CH₃ CH->CH3 J-coupling Quartet Quartet CH->Quartet split by -CH₃ Doublet Doublet CH3->Doublet split by -CH(Br)-

Caption: Spin-spin coupling in this compound.

References

Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of (1-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering a unique "fingerprint" of a compound through its fragmentation pattern. This guide provides a detailed analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of (1-Bromoethyl)cyclohexane, comparing it with related halogenated cycloalkanes to offer a deeper understanding of its behavior under mass spectrometric conditions.

Predicted Mass Spectrometry Data for this compound

The mass spectrum of this compound is predicted to exhibit a series of characteristic fragments resulting from the ionization and subsequent cleavage of the molecule. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will lead to distinctive isotopic patterns for any bromine-containing fragments, appearing as pairs of peaks (M+ and M+2) with similar intensities.[1][2]

Predicted Fragment IonStructureKey Fragmentation PathwayPredicted m/zNotes
Molecular Ion [M]⁺ [C₈H₁₅Br]⁺Electron Ionization190/192Expected to be of low abundance or potentially absent.[3]
[M-Br]⁺ [C₈H₁₅]⁺α-cleavage (loss of Br radical)111Loss of the bromine radical to form a secondary carbocation.
[M-CH₃]⁺ [C₇H₁₂Br]⁺α-cleavage (loss of methyl radical)175/177Cleavage of the C-C bond adjacent to the bromine-bearing carbon.
[M-HBr]⁺ [C₈H₁₄]⁺Elimination of HBr110A common rearrangement for alkyl halides.
[C₆H₁₁]⁺ Cyclohexyl cationCleavage of the ethyl group83Formation of the stable cyclohexyl cation.
[C₄H₇]⁺ Butenyl cationRing opening and subsequent fragmentation of the cyclohexane ring55A common fragment from cyclohexane derivatives.[4]

Visualizing the Fragmentation Pathway

The fragmentation of this compound can be visualized as a series of competing cleavage and rearrangement reactions. The initial ionization event creates a molecular ion radical, which is energetically unstable and rapidly breaks down into smaller, more stable charged fragments.

fragmentation_pathway M+ (m/z 190/192) [C₈H₁₅Br]⁺ Molecular Ion m/z 190/192 M-Br (m/z 111) [C₈H₁₅]⁺ m/z 111 M+ (m/z 190/192)->M-Br (m/z 111) - •Br M-CH3 (m/z 175/177) [C₇H₁₂Br]⁺ m/z 175/177 M+ (m/z 190/192)->M-CH3 (m/z 175/177) - •CH₃ M-HBr (m/z 110) [C₈H₁₄]⁺ m/z 110 M+ (m/z 190/192)->M-HBr (m/z 110) - HBr C6H11 (m/z 83) [C₆H₁₁]⁺ m/z 83 M-Br (m/z 111)->C6H11 (m/z 83) - C₂H₄ C4H7 (m/z 55) [C₄H₇]⁺ m/z 55 C6H11 (m/z 83)->C4H7 (m/z 55) - C₂H₄

Figure 1. Predicted fragmentation pathway of this compound.

Comparative Analysis with Related Compounds

To provide context for the predicted fragmentation pattern, it is instructive to compare it with the known mass spectra of structurally similar compounds: Bromocyclohexane and (2-Bromoethyl)cyclohexane.

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragments (m/z)
This compound (Predicted) 190/192 (weak)111 or 55175/177, 110, 83
Bromocyclohexane [5]162/1648341, 55
(2-Bromoethyl)cyclohexane [6]190/192 (weak)11141, 55, 83

This comparison highlights several key trends:

  • Loss of Bromine: The loss of the bromine radical to form a carbocation is a prominent fragmentation pathway for all three compounds. For bromocyclohexane, this results in the cyclohexyl cation at m/z 83, which is the base peak.[5] For (2-Bromoethyl)cyclohexane, the loss of bromine leads to a primary carbocation which can rearrange to a more stable secondary carbocation, also contributing to the peak at m/z 111.

  • Alpha-Cleavage: In this compound, alpha-cleavage can result in the loss of either the bromine radical or the methyl group. The loss of the methyl group to form the fragment at m/z 175/177 is a unique feature of this isomer.

  • Cyclohexane Ring Fragmentation: All three compounds are expected to show fragments characteristic of the cyclohexane ring, such as the peak at m/z 55, which arises from the loss of ethene from the cyclohexyl cation.[4]

Experimental Protocols

The data presented in this guide is based on established principles of mass spectrometry. A typical experimental protocol to acquire the mass spectrum of this compound would involve the following:

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source.

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

Gas Chromatography (GC) Conditions:

  • Injector Temperature: 250 °C

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp to 250 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. By comparing its predicted fragmentation with that of related compounds, researchers can more confidently identify and characterize this and similar halogenated cycloalkanes in their analytical workflows.

References

A Comparative Guide to the Reactivity of (1-Bromoethyl)cyclohexane and (1-Chloroethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and medicinal chemistry, the choice of alkyl halide precursor is a critical parameter that dictates the efficiency and outcome of nucleophilic substitution and elimination reactions. This guide provides an objective comparison of the reactivity of (1-Bromoethyl)cyclohexane and (1-Chloroethyl)cyclohexane, two secondary alkyl halides that serve as valuable intermediates. The comparative analysis is supported by established chemical principles and provides hypothetical experimental data to illustrate the expected performance differences.

Executive Summary

This compound is generally more reactive than (1-chloroethyl)cyclohexane in both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻). The carbon-bromine bond is longer and weaker than the carbon-chlorine bond, facilitating its cleavage during the rate-determining step of these reactions.[1][2] Consequently, reactions with the bromo derivative typically proceed at a faster rate and may occur under milder conditions.

Data Presentation: Comparative Reaction Rates

To provide a quantitative perspective on the reactivity differences, the following table summarizes hypothetical relative rate constants for solvolysis (an SN1/E1 pathway) and a bimolecular substitution reaction (an SN2 pathway). This data is representative of the expected trends based on the principles of physical organic chemistry.

Reaction TypeReagents/ConditionsSubstrateHypothetical Relative Rate Constant (k_rel)
SN1/E1 Solvolysis 80% Ethanol, 50 °C(1-Chloroethyl)cyclohexane1
80% Ethanol, 50 °CThis compound30-50
SN2 Substitution Sodium Iodide in Acetone, 25 °C(1-Chloroethyl)cyclohexane1
Sodium Iodide in Acetone, 25 °CThis compound10-20

Note: The relative rate constants are hypothetical and serve to illustrate the general reactivity trend where alkyl bromides are significantly more reactive than their corresponding chlorides.

Reaction Mechanisms and Reactivity Comparison

The reactivity of this compound and (1-chloroethyl)cyclohexane can be understood through the lens of competing nucleophilic substitution (SN1, SN2) and elimination (E1, E2) pathways.

  • SN2 and E2 Reactions: These are bimolecular processes where the rate depends on the concentration of both the alkyl halide and the nucleophile/base. In these reactions, the strength of the carbon-halogen bond is a crucial factor in the energy of the transition state. The weaker C-Br bond leads to a lower activation energy and a faster reaction rate for this compound compared to (1-chloroethyl)cyclohexane.[1][3]

  • SN1 and E1 Reactions: These are unimolecular reactions that proceed through a carbocation intermediate. The rate-determining step is the formation of this carbocation. Due to the lower bond dissociation energy of the C-Br bond, this compound will ionize to form the secondary carbocation intermediate more rapidly than (1-chloroethyl)cyclohexane.[1] Consequently, SN1 and E1 reactions are also faster for the bromo derivative.

The following diagram illustrates the general mechanistic pathways and highlights the key difference in leaving group ability.

G Comparative Reactivity Pathways Bromo This compound SN2_E2 Transition State Bromo->SN2_E2 Faster Carbocation Carbocation Intermediate Bromo->Carbocation Faster (Weaker C-Br bond) Good Leaving Group (Br-) Chloro (1-Chloroethyl)cyclohexane Chloro->SN2_E2 Slower Chloro->Carbocation Slower (Stronger C-Cl bond) Moderate Leaving Group (Cl-) Products_SN2_E2 Substitution/Elimination Products SN2_E2->Products_SN2_E2 Concerted mechanism Products_SN1_E1 Substitution/Elimination Products Carbocation->Products_SN1_E1 Nucleophilic attack / Deprotonation

Caption: Reactivity pathways for this compound and (1-Chloroethyl)cyclohexane.

Experimental Protocols

The following are representative experimental protocols for comparing the reactivity of the two compounds in SN1/E1 and SN2 reactions.

Experiment 1: Comparative Solvolysis (SN1/E1)

Objective: To compare the rate of solvolysis of this compound and (1-chloroethyl)cyclohexane in aqueous ethanol.

Materials:

  • This compound

  • (1-Chloroethyl)cyclohexane

  • 80% Ethanol (v/v)

  • Phenolphthalein indicator

  • Standardized 0.01 M Sodium Hydroxide solution

  • Test tubes, water bath, burette, flasks

Procedure:

  • Prepare two sets of test tubes. In each test tube of the first set, add 5 mL of 80% ethanol. In each test tube of the second set, do the same.

  • Equilibrate the test tubes in a constant temperature water bath at 50 °C.

  • To the first set of test tubes, add 0.1 mL of (1-chloroethyl)cyclohexane to each. To the second set, add 0.1 mL of this compound to each. Start a timer for each reaction.

  • At regular time intervals (e.g., every 5 minutes), remove one test tube from each set.

  • Add a few drops of phenolphthalein indicator to the removed test tube. The solution will be acidic due to the formation of HBr or HCl.

  • Titrate the acid produced with the standardized 0.01 M NaOH solution until a faint pink color persists.

  • Record the volume of NaOH used. This is proportional to the extent of the reaction.

  • Plot the concentration of the alkyl halide reacted versus time for both compounds to determine the initial reaction rates.

Experiment 2: Comparative SN2 Reaction

Objective: To compare the rate of substitution of this compound and (1-chloroethyl)cyclohexane with sodium iodide in acetone.

Materials:

  • This compound

  • (1-Chloroethyl)cyclohexane

  • 15% Sodium Iodide in acetone solution

  • Test tubes, stopwatch

Procedure:

  • In two separate test tubes, place 2 mL of the 15% NaI in acetone solution.

  • To the first test tube, add 4-5 drops of (1-chloroethyl)cyclohexane.

  • To the second test tube, add 4-5 drops of this compound.

  • Shake both test tubes and start a stopwatch.

  • Observe the formation of a precipitate (NaCl or NaBr). Sodium iodide is soluble in acetone, but sodium chloride and sodium bromide are not.

  • Record the time taken for the first appearance of a precipitate in each test tube. A faster formation of precipitate indicates a faster SN2 reaction.

Conclusion

For chemical transformations requiring nucleophilic substitution or elimination at a secondary carbon on a cyclohexane ring, this compound offers a significant kinetic advantage over (1-chloroethyl)cyclohexane. The enhanced reactivity of the bromo compound, stemming from the lower C-Br bond energy and the greater stability of the bromide leaving group, allows for faster reaction times and potentially milder reaction conditions. This can be particularly advantageous in complex syntheses where minimizing side reactions and preserving sensitive functional groups are paramount. However, the choice of alkyl halide will also depend on other factors such as cost, availability, and the specific desired outcome of the reaction, as the balance between substitution and elimination can be influenced by the leaving group.

References

Unimolecular vs. Bimolecular Elimination: A Comparative Analysis of (1-Bromoethyl)cyclohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the E1 and E2 elimination mechanisms of (1-bromoethyl)cyclohexane, detailing the factors influencing product distribution and providing hypothetical experimental data and protocols for analysis.

The elimination reactions of alkyl halides are fundamental transformations in organic synthesis, offering a key route to the formation of alkenes. The regiochemical and stereochemical outcomes of these reactions are dictated by the underlying mechanism, primarily the unimolecular (E1) and bimolecular (E2) pathways. This guide provides a detailed comparison of the E1 and E2 elimination mechanisms as they apply to the secondary alkyl halide, this compound. Understanding the interplay of factors such as base strength, solvent polarity, and temperature is crucial for controlling the product distribution and optimizing synthetic strategies in research and drug development.

Mechanistic Overview: E1 vs. E2 Pathways

The E1 mechanism is a two-step process initiated by the rate-determining formation of a carbocation intermediate, followed by deprotonation by a weak base to form the alkene. In contrast, the E2 mechanism is a concerted, one-step process where a strong base abstracts a proton simultaneously with the departure of the leaving group.

For this compound, a secondary alkyl halide, both E1 and E2 pathways are viable, and the predominant mechanism is highly dependent on the reaction conditions.

Factors Influencing the Reaction Mechanism and Product Distribution

The competition between E1 and E2 elimination, as well as the resulting product distribution (Zaitsev vs. Hofmann), is governed by several key factors:

  • Base Strength and Concentration: Strong, bulky bases at high concentrations favor the E2 mechanism.[1][2] For instance, using potassium tert-butoxide (KOtBu), a sterically hindered strong base, will predominantly lead to the E2 pathway. Conversely, weak bases, such as ethanol or water, favor the E1 mechanism as they are not strong enough to abstract a proton in a concerted fashion but can deprotonate the carbocation intermediate.[2][3]

  • Solvent: Polar protic solvents, like ethanol or methanol, stabilize the carbocation intermediate through solvation, thus favoring the E1 pathway.[3] Polar aprotic solvents, such as acetone or DMSO, are more suitable for E2 reactions.

  • Temperature: Higher temperatures generally favor elimination over substitution and can promote the E1 pathway by providing the energy required for the initial C-Br bond cleavage.[2]

  • Substrate Structure: this compound is a secondary alkyl halide, making it susceptible to both E1 and E2 reactions. The stereochemistry of the cyclohexane ring plays a crucial role in the E2 mechanism, which requires an anti-periplanar arrangement of the proton to be abstracted and the leaving group.

Product Analysis: Zaitsev vs. Hofmann Elimination

Elimination reactions of this compound can yield two primary products: the more substituted and thermodynamically more stable ethylidenecyclohexane (Zaitsev product) and the less substituted vinylcyclohexane (Hofmann product).

  • Zaitsev's Rule: Generally, elimination reactions favor the formation of the most substituted alkene. This is the case in E1 reactions where the most stable alkene is formed from the carbocation intermediate. E2 reactions with small, strong bases also tend to follow Zaitsev's rule.

  • Hofmann's Rule: The use of sterically bulky bases in E2 reactions can lead to the preferential formation of the less substituted alkene. The bulky base will preferentially abstract the more sterically accessible proton, which in the case of this compound, is on the methyl group of the ethyl side chain, leading to vinylcyclohexane. One source indicates that the dehydrohalogenation of this compound with tert-butoxide results in ethylidenecyclohexane as the major product and vinylcyclohexane as the minor product.[4]

Hypothetical Experimental Data

Table 1: Product Distribution in E1 Elimination of this compound

Reaction ConditionSolventTemperature (°C)Ethylidenecyclohexane (%) (Zaitsev)Vinylcyclohexane (%) (Hofmann)Other Products (Substitution, etc.) (%)
1Ethanol55751510
2Methanol55702010

Table 2: Product Distribution in E2 Elimination of this compound

Reaction ConditionBaseSolventTemperature (°C)Ethylidenecyclohexane (%) (Zaitsev)Vinylcyclohexane (%) (Hofmann)
3Sodium EthoxideEthanol558515
4Potassium tert-butoxidetert-Butanol553070

Experimental Protocols

The following are detailed, generalized protocols for carrying out E1 and E2 elimination reactions on this compound.

Protocol 1: E1 Elimination in Ethanol (Solvolysis)

Objective: To favor the E1 elimination pathway through solvolysis in a polar protic solvent.

Materials:

  • This compound

  • Anhydrous Ethanol

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • To a 100 mL round-bottom flask, add 10 mL of this compound and 50 mL of anhydrous ethanol.

  • Add a few boiling chips and attach a reflux condenser.

  • Heat the mixture to a gentle reflux (approximately 78 °C) for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extract the aqueous layer with 3 x 30 mL of diethyl ether.

  • Combine the organic layers and wash with 50 mL of 5% sodium bicarbonate solution and then with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Analyze the product mixture by GC-MS to determine the relative percentages of ethylidenecyclohexane, vinylcyclohexane, and any substitution products.

Protocol 2: E2 Elimination with Sodium Ethoxide

Objective: To favor the E2 elimination pathway using a strong, non-bulky base.

Materials:

  • This compound

  • Sodium ethoxide

  • Anhydrous Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving 2.3 g of sodium metal in 50 mL of anhydrous ethanol under an inert atmosphere.

  • To a 100 mL round-bottom flask, add 10 mL of this compound.

  • Add the freshly prepared sodium ethoxide solution to the flask.

  • Add a few boiling chips and attach a reflux condenser.

  • Heat the mixture to a gentle reflux for 1 hour.

  • Follow the workup procedure as described in Protocol 1 (steps 4-8).

  • Analyze the product mixture by GC-MS to determine the ratio of ethylidenecyclohexane to vinylcyclohexane.

Visualizing Reaction Pathways and Logic

To further clarify the mechanistic and logical relationships, the following diagrams are provided.

E1_Mechanism Substrate This compound Carbocation Secondary Carbocation Intermediate Substrate->Carbocation Slow, Rate-determining Loss of Br- Zaitsev Ethylidenecyclohexane (Zaitsev Product) Carbocation->Zaitsev Deprotonation at C1 of ring Hofmann Vinylcyclohexane (Hofmann Product) Carbocation->Hofmann Deprotonation at methyl group Base Weak Base (e.g., EtOH) Base->Carbocation

Caption: The E1 elimination pathway for this compound.

E2_Mechanism Substrate This compound TransitionState Concerted Transition State Substrate->TransitionState Zaitsev Ethylidenecyclohexane (Zaitsev Product) TransitionState->Zaitsev Anti-periplanar H at C1 of ring Hofmann Vinylcyclohexane (Hofmann Product) TransitionState->Hofmann Anti-periplanar H at methyl group Base Strong Base (e.g., EtO-) Base->TransitionState

Caption: The E2 elimination pathway for this compound.

Logic_Flow Start This compound Base_Choice Base Strength? Start->Base_Choice E1_Pathway E1 Mechanism Base_Choice->E1_Pathway Weak E2_Pathway E2 Mechanism Base_Choice->E2_Pathway Strong Solvent_Choice Solvent? Zaitsev_Product Major Product: Ethylidenecyclohexane (Zaitsev) Solvent_Choice->Zaitsev_Product Polar Protic E1_Pathway->Solvent_Choice Bulky_Base Bulky Base? E2_Pathway->Bulky_Base Hofmann_Product Major Product: Vinylcyclohexane (Hofmann) Bulky_Base->Zaitsev_Product No Bulky_Base->Hofmann_Product Yes

Caption: Decision logic for predicting the major elimination pathway and product.

Conclusion

The elimination reactions of this compound provide a clear illustration of the competition between E1 and E2 pathways. For professionals in research and drug development, a firm grasp of the principles governing these mechanisms is essential for the rational design of synthetic routes. By carefully selecting the base, solvent, and temperature, it is possible to control the reaction pathway and selectively generate the desired alkene product, whether it be the thermodynamically favored Zaitsev product or the sterically controlled Hofmann product. The provided hypothetical data and experimental protocols serve as a practical guide for investigating and optimizing these important organic transformations.

References

Unveiling Molecular Architectures: A Comparative Guide to the Structural Analysis of (1-Bromoethyl)cyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of a molecule's three-dimensional structure is fundamental to deciphering its reactivity, biological activity, and physical properties. While X-ray crystallography stands as a gold standard for atomic-level structural elucidation, its application is contingent on the ability to grow high-quality single crystals. This guide provides a comparative overview of X-ray crystallography and alternative techniques for the structural analysis of (1-Bromoethyl)cyclohexane derivatives, a class of compounds with potential applications in organic synthesis and medicinal chemistry. Due to the absence of publicly available X-ray crystallography data for this compound, this guide will leverage experimental data from gas-phase electron diffraction (GED) of the closely related bromocyclohexane as a primary example for quantitative comparison and discuss the expected conformational effects of the 1-bromoethyl substituent.

Comparative Analysis of Structural Elucidation Techniques

The determination of a molecule's three-dimensional structure can be achieved through various experimental and computational methods. Each technique offers unique advantages and provides complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information in the solid state.Provides an unambiguous and high-resolution structure.Requires the growth of a suitable single crystal, which can be a significant bottleneck. The determined structure is in the solid state and may not fully represent the solution or gas phase conformations.
Gas Electron Diffraction (GED) Accurate determination of bond lengths, bond angles, and torsional angles for molecules in the gas phase.Provides information about the equilibrium geometry of isolated molecules, free from intermolecular forces present in the solid state. Can be used to study conformational equilibria.Limited to relatively simple and volatile molecules. The analysis can be complex for molecules with multiple conformers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information about the connectivity of atoms, the chemical environment of nuclei, and through-space interactions (e.g., NOE), which can be used to infer conformational preferences and relative stereochemistry in solution.A powerful technique for studying molecules in solution, which is often more relevant to biological systems. Non-destructive.Provides indirect structural information that often requires computational modeling for detailed 3D structure determination.
Computational Chemistry Prediction of molecular geometries, conformational energies, and various molecular properties using quantum mechanical or molecular mechanics methods.Can be applied to any molecule, regardless of its physical state or crystallizability. Allows for the study of transition states and reaction mechanisms.The accuracy of the results is dependent on the level of theory and basis set used. Experimental validation is often necessary.

Conformational Landscape of Substituted Cyclohexanes

The cyclohexane ring is not planar and predominantly adopts a strain-free "chair" conformation. In a substituted cyclohexane, the substituent can occupy either an axial or an equatorial position. These two chair conformations are in rapid equilibrium through a process called ring flipping.

For monosubstituted cyclohexanes, the conformation with the substituent in the more spacious equatorial position is generally more stable due to the avoidance of steric strain from 1,3-diaxial interactions.[1][2] The energetic difference between the axial and equatorial conformers depends on the size of the substituent.

In the case of this compound, the 1-bromoethyl group is expected to preferentially occupy the equatorial position to minimize steric hindrance. The presence of the chiral center at the carbon bearing the bromine atom also leads to the existence of diastereomeric conformations.

Experimental Data Comparison: Bromocyclohexane as a Model

While specific experimental data for this compound is unavailable, the gas-phase electron diffraction study of bromocyclohexane provides valuable insights into the structural parameters of a closely related system. The following table summarizes the key geometric parameters for the equatorial and axial conformers of bromocyclohexane.

ParameterEquatorial ConformerAxial Conformer
Bond Lengths (Å)
C-Br1.967 ± 0.0171.975 (assumed)
C-C (avg)1.530 ± 0.0041.530 (assumed)
C-H (avg)1.112 ± 0.0161.112 (assumed)
Bond Angles (°)
∠C-C-Br112.0 (assumed)112.6
∠C-C-C (avg)113.1 ± 1.6113.1 (assumed)
∠H-C-H (avg)107.7 ± 1.9107.7 (assumed)
Torsional Angles (°)
C-C-C-C (avg)55.9 (calculated)55.9 (calculated)
Abundance (%) 70 ± 1330 ± 13

Data sourced from a gas-phase electron diffraction study.

Experimental Protocols

X-ray Crystallography (General Protocol for Small Molecules)

The successful determination of a crystal structure by X-ray diffraction involves a series of critical steps:

  • Crystal Growth: The first and often most challenging step is to obtain a single crystal of suitable size (typically >0.1 mm in all dimensions) and quality.[3] Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and slow cooling of a saturated solution. The choice of solvent is crucial and is determined by the solubility of the compound.

  • Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in a stream of cold nitrogen gas (typically 100 K) in the X-ray diffractometer. The cooling minimizes thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[3][4]

  • Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The initial phases of the structure factors are determined using direct methods or Patterson methods. This provides an initial electron density map.

  • Structure Refinement: The atomic model is built into the electron density map and refined using least-squares methods. This process optimizes the atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data. The final refined structure provides accurate bond lengths, bond angles, and other geometric parameters.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state.

  • Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

  • Electron Beam Interaction: A high-energy beam of electrons is directed to intersect the molecular beam at a right angle. The electrons are scattered by the electric field of the atoms in the molecules.

  • Detection of Scattered Electrons: The scattered electrons form a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera). The intensity of the scattered electrons is measured as a function of the scattering angle.

  • Data Analysis and Structure Refinement: The experimental scattering intensity is converted into a molecular scattering function. A theoretical model of the molecule's structure is then used to calculate a theoretical scattering function. The structural parameters of the model (bond lengths, bond angles, and torsional angles) are refined by minimizing the difference between the experimental and theoretical scattering functions using a least-squares procedure. For molecules with multiple conformers, the relative abundance of each conformer is also a refinable parameter.

Visualizing the Workflow and Concepts

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language.

G cluster_0 X-ray Crystallography Workflow A Crystal Growth B Crystal Mounting & Data Collection A->B C Data Processing B->C D Structure Solution C->D E Structure Refinement D->E F Final 3D Structure E->F

Experimental workflow for X-ray crystallography.

G cluster_1 Conformational Analysis of Substituted Cyclohexane cluster_2 Chair_Axial Chair Conformation (Axial Substituent) Ring_Flip Ring Flip Chair_Axial->Ring_Flip Axial_Strain 1,3-Diaxial Interactions (Higher Energy) Chair_Axial->Axial_Strain Chair_Equatorial Chair Conformation (Equatorial Substituent) Equatorial_Stable Less Steric Hindrance (Lower Energy) Chair_Equatorial->Equatorial_Stable Ring_Flip->Chair_Equatorial

Conformational equilibrium in substituted cyclohexanes.

G cluster_0 Gas Electron Diffraction Workflow A Sample Introduction (Gas Phase) B Electron Beam Scattering A->B C Diffraction Pattern Recording B->C D Data Analysis & Model Refinement C->D E Molecular Structure Determination D->E

Experimental workflow for gas electron diffraction.

References

Comparative study of different synthetic routes to (1-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three distinct synthetic pathways to produce (1-Bromoethyl)cyclohexane, a valuable intermediate in organic synthesis. The routes originate from readily available precursors: 1-cyclohexylethanol, vinylcyclohexane, and ethylcyclohexane. Each method's efficiency, selectivity, and reaction conditions are evaluated based on established chemical principles and available experimental data.

Data Presentation

The following table summarizes the key quantitative data for the three synthetic routes to this compound.

ParameterRoute 1: From 1-CyclohexylethanolRoute 2: From VinylcyclohexaneRoute 3: From Ethylcyclohexane
Starting Material 1-CyclohexylethanolVinylcyclohexaneEthylcyclohexane
Reagents Phosphorus tribromide (PBr₃), Diethyl etherHydrogen bromide (HBr), Azobisisobutyronitrile (AIBN) or Peroxide, SolventN-Bromosuccinimide (NBS), AIBN or UV light, Carbon tetrachloride (CCl₄)
Reaction Type Nucleophilic Substitution (SN2)Anti-Markovnikov Radical AdditionFree Radical Halogenation
Reported Yield Good to high (typically 70-90%)High (reported yields of 80-100% for similar substrates)[1]Moderate to high (typically 60-80%)
Reaction Time 1-3 hours1-4 hours2-6 hours
Key Advantages Avoids carbocation rearrangements, good yields.High regioselectivity for the desired product, high potential yields.Utilizes an inexpensive starting material, high selectivity for the tertiary position.
Key Disadvantages PBr₃ is corrosive and moisture-sensitive.HBr is a corrosive gas, requires careful handling of radical initiators.Use of toxic solvent (CCl₄), potential for side reactions if not controlled.

Experimental Protocols

Route 1: Synthesis from 1-Cyclohexylethanol via Nucleophilic Substitution

This method involves the conversion of the secondary alcohol, 1-cyclohexylethanol, to the corresponding alkyl bromide using phosphorus tribromide. This reaction proceeds via an SN2 mechanism, which advantageously prevents the carbocation rearrangements often observed with hydrobromic acid.

Procedure:

  • A solution of 1-cyclohexylethanol (1.0 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • The flask is cooled to 0 °C in an ice bath.

  • Phosphorus tribromide (0.33-0.40 eq), dissolved in anhydrous diethyl ether, is added dropwise to the stirred alcohol solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-3 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting alcohol.

  • Upon completion, the reaction mixture is cooled in an ice bath and slowly poured onto crushed ice.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude this compound is then purified by vacuum distillation.

Route 2: Synthesis from Vinylcyclohexane via Anti-Markovnikov Addition

This route utilizes the free-radical addition of hydrogen bromide to vinylcyclohexane. In the presence of a radical initiator, the addition of HBr proceeds with anti-Markovnikov regioselectivity, yielding the desired this compound. This method has been shown to be highly efficient for other terminal alkenes, with yields reported in the range of 80-100%.[1]

Procedure:

  • A solution of vinylcyclohexane (1.0 eq) and a radical initiator such as AIBN (azobisisobutyronitrile) or benzoyl peroxide (0.02-0.05 eq) is prepared in a suitable solvent (e.g., hexane or toluene) in a flask equipped with a gas inlet and a condenser.

  • The solution is cooled to 0 °C.

  • Hydrogen bromide gas is bubbled through the stirred solution for 1-2 hours. Alternatively, a saturated solution of HBr in a suitable solvent can be added dropwise.

  • The reaction can be initiated by gentle heating or UV irradiation, depending on the chosen initiator.

  • The reaction progress is monitored by GC or TLC.

  • Once the reaction is complete, the mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The resulting crude product is purified by vacuum distillation.

Route 3: Synthesis from Ethylcyclohexane via Free Radical Bromination

This synthetic approach involves the selective bromination of the tertiary carbon-hydrogen bond in ethylcyclohexane using N-bromosuccinimide (NBS) as the bromine source. The reaction is initiated by light or a chemical radical initiator and is highly selective for the formation of the more stable tertiary radical, leading to this compound as the major product.

Procedure:

  • A mixture of ethylcyclohexane (1.0 eq), N-bromosuccinimide (1.0-1.1 eq), and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide (0.02 eq) is prepared in an inert solvent such as carbon tetrachloride (CCl₄).

  • The reaction mixture is heated to reflux (around 77 °C for CCl₄) and can be simultaneously irradiated with a UV lamp to facilitate the initiation of the radical chain reaction.

  • The reaction is monitored by observing the consumption of the dense NBS, which is replaced by the less dense succinimide byproduct that floats on top of the solvent.

  • After the reaction is complete (typically 2-6 hours), the mixture is cooled to room temperature.

  • The succinimide byproduct is removed by filtration.

  • The filtrate is washed with water and a dilute solution of sodium thiosulfate to remove any remaining bromine.

  • The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed by rotary evaporation, and the crude this compound is purified by vacuum distillation.

Signaling Pathways and Experimental Workflows

Synthetic_Routes cluster_SM Starting Materials cluster_Prod Product 1-Cyclohexylethanol 1-Cyclohexylethanol Vinylcyclohexane Vinylcyclohexane Product This compound Vinylcyclohexane->Product HBr, AIBN (Anti-Markovnikov) Ethylcyclohexane Ethylcyclohexane Ethylcyclohexane->Product NBS, AIBN / hv (Radical Halogenation)

Caption: Synthetic pathways to this compound.

Experimental_Workflow Start Starting Material + Reagents in Solvent Reaction Reaction under Controlled Conditions (Temperature, Time, +/- Light) Start->Reaction Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup Drying Drying and Solvent Removal Workup->Drying Purification Purification (Vacuum Distillation) Drying->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General experimental workflow for synthesis.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling (1-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of (1-Bromoethyl)cyclohexane, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

This compound is a combustible liquid that can cause skin irritation, serious eye damage, and may lead to respiratory irritation.[1] Proper personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure and ensure a safe working environment.

Hazard Identification and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.To protect against splashes and vapors that can cause serious eye damage.[2][3]
Skin Protection Flame-resistant lab coat worn over full-length clothing. Chemically resistant gloves (e.g., nitrile or neoprene).To prevent skin contact, which can cause irritation.[2][4] A lab coat provides a barrier against spills.
Respiratory Protection Work should be conducted in a well-ventilated fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator with an organic vapor cartridge is recommended.To prevent the inhalation of vapors, which may cause respiratory irritation.[2][3][5]
Quantitative Data
PropertyValue
Molecular Formula C8H15Br
Molecular Weight 191.11 g/mol [1]

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following operational plan is essential for the safe handling of this compound.

Preparation and Handling
  • Engineering Controls : All work with this compound must be performed in a properly functioning chemical fume hood.[2]

  • Donning PPE : Before handling the chemical, put on all required PPE as specified in the table above.

  • Chemical Transport : When moving the chemical, use a secondary container to prevent spills.

  • Dispensing : Use only non-sparking tools and explosion-proof equipment when transferring the liquid.[3] Ground and bond containers when transferring material.[3]

  • Avoid Incompatibilities : Keep away from strong oxidizing agents and strong bases.[3]

  • Heating : Avoid heating the compound unless required by a specific protocol. If heating is necessary, do so with extreme caution and appropriate safety measures in place.[2]

Storage
  • Store in a cool, dry, and well-ventilated area.[2][3]

  • Keep the container tightly closed when not in use.[2][5]

  • Store away from heat, sparks, open flames, and other ignition sources.[2][3]

  • The storage container must be clearly labeled with the chemical name and hazard warnings.

Disposal Plan: Step-by-Step Waste Management

All waste containing this compound and any contaminated materials must be treated as hazardous waste.

Waste Collection
  • Segregation : Collect all this compound waste in a dedicated and clearly labeled "Halogenated Organic Waste" container.[6] Never mix with non-halogenated waste.[6]

  • Container : The waste container must be made of a compatible material and have a secure, sealable lid.[7]

  • Labeling : Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," the approximate concentration and volume, associated hazards (e.g., "Combustible," "Corrosive," "Irritant"), and the date of accumulation.[7]

Waste Disposal
  • Professional Disposal : Dispose of the hazardous waste through an approved hazardous waste disposal facility.[2][5]

  • Prohibited Disposal : Do not dispose of this compound down the drain or in regular trash.[2][7]

Emergency Procedures

Spills
  • Evacuate : Evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2]

  • Decontamination : Clean the spill area thoroughly.

Exposure
  • Inhalation : Move the affected person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][8]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Get medical attention if irritation persists.[3][8]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.